WZ4002
Description
EGFR Mutant-selective Inhibitor this compound is an inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, EGFR mutant-selective inhibitor this compound specifically targets, binds to and inhibits EGFR T790M, which prevents EGFR T790M mutant-mediated signaling and leads to cell death in EGFR T790M mutant-expressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLTNMFYIYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153230 | |
| Record name | WZ-4002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213269-23-8 | |
| Record name | WZ-4002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WZ-4002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WZ-4002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
WZ4002: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the chemical structure, properties, and biological activity of the mutant-selective EGFR inhibitor, WZ4002.
Abstract
This compound is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a pyrimidine-based compound designed to covalently bind to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is key to its potent and sustained inhibitory activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-[[5-chloro-2-[[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]prop-2-enamide | [1][2][3] |
| Chemical Formula | C₂₅H₂₇ClN₆O₃ | [1][3][4] |
| Molecular Weight | 494.98 g/mol | [1][2][4] |
| CAS Number | 1213269-23-8 | [4] |
| SMILES | COC1=C(C=CC(N2CCN(CC2)C)=C1)NC3=NC=C(C(OC4=CC(NC(C=C)=O)=CC=C4)=N3)Cl | [5] |
| Solubility | Soluble to 10 mM in DMSO. Soluble in DMF (50 mg/ml) and Ethanol (1 mg/ml). | [3][4] |
| Storage | Store at -20°C. | [4] |
| Purity | ≥98% | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a third-generation EGFR inhibitor, exhibiting high selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[6] This selectivity is crucial for minimizing the toxicities associated with first and second-generation EGFR TKIs, which also inhibit WT EGFR.[7]
The primary molecular target of this compound is the EGFR kinase domain. It forms a covalent bond with cysteine 797 (Cys797) located in the ATP-binding site.[8][9] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][8][10] this compound is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generations of EGFR inhibitors, as well as activating mutations such as L858R and exon 19 deletions.[5][10][11]
Biological Activity and Efficacy
The biological activity of this compound has been extensively characterized in both in vitro and in vivo models.
In Vitro Potency
This compound demonstrates potent inhibitory activity against various EGFR mutants, as measured by IC₅₀ values in both enzymatic and cell-based assays.
Table 2: In Vitro IC₅₀ Values of this compound
| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| EGFR L858R | Cell Proliferation | 2 | [5][10] |
| EGFR L858R/T790M | Cell Proliferation | 8 | [2][4][5][10] |
| EGFR E746_A750 del | Cell Proliferation | 3 | [5][10] |
| EGFR E746_A750 del/T790M | Cell Proliferation | 2 | [5][10] |
| Wild-Type EGFR | Cell Proliferation | >1000 | [8] |
| H1975 (L858R/T790M) | Cell Proliferation | 47 | [9] |
| HCC827 (del E746-A750) | Cell Proliferation | 7 | [10] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of NSCLC have shown that this compound leads to significant tumor regression. Oral administration of this compound effectively inhibits the phosphorylation of EGFR, AKT, and ERK1/2 in tumor tissues.[4][8]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.
EGFR Kinase (HTRF) Assay
This biochemical assay measures the ability of this compound to inhibit the kinase activity of recombinant EGFR.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant EGFR (e.g., T790M/L858R mutant), biotinylated substrate peptide, and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the recombinant EGFR enzyme and the substrate peptide to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding an EDTA-containing detection buffer. Add the HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin).
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.
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Cell Treatment and Lysis: Plate cells and treat with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.
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Cell Implantation: Subcutaneously inject 5 x 10⁶ H1975 cells (harboring the L858R/T790M mutation) resuspended in Matrigel into the flank of athymic nude mice.
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Tumor Growth: Monitor tumor growth by caliper measurements.
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Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle (10% NMP, 90% PEG300) daily by oral gavage.
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Monitoring: Measure tumor volume and body weight every 2-3 days.
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Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.
Resistance Mechanisms
Despite the effectiveness of this compound against the T790M mutation, acquired resistance can still emerge. The most commonly reported mechanism of resistance to third-generation EGFR inhibitors, including this compound, is the acquisition of a tertiary mutation in the EGFR kinase domain, C797S.[12][13] This mutation prevents the covalent binding of this compound to the Cys797 residue. Other resistance mechanisms may involve the activation of bypass signaling pathways.[13][14]
Conclusion
This compound is a valuable research tool and a prototypical third-generation EGFR inhibitor that has significantly advanced our understanding of targeting EGFR resistance mutations in NSCLC. Its high potency and selectivity for mutant EGFR have paved the way for the development of clinically approved drugs with similar mechanisms of action. The technical information and detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation inhibitors to overcome acquired resistance.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EGFR (EGFR) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of this compound analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. mesoscale.com [mesoscale.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrogel-based protein array for quantifying EGF receptor (EGFR) activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
WZ4002: A Deep Dive into its Selectivity Profile Against EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target selectivity profile of WZ4002, a potent, irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant promise in overcoming resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.
Executive Summary
This compound exhibits a remarkable selectivity for EGFR activating mutations, including the gatekeeper T790M mutation, while displaying significantly lower potency against wild-type (WT) EGFR.[1][2] This differential activity is crucial for minimizing the dose-limiting toxicities associated with non-selective EGFR inhibition.[3] This document details the quantitative inhibitory profile of this compound against a panel of EGFR variants, outlines the experimental methodologies used to determine this selectivity, and provides visual representations of its mechanism of action and the relevant signaling pathways.
Quantitative Inhibitory Profile of this compound
The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) against various EGFR mutants and WT EGFR. The data, compiled from multiple in vitro studies, is summarized below.
| EGFR Genotype | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Activating Mutations | ||||
| L858R | 2 | 8.5 | BaF3 Cell Proliferation | [4][5] |
| delE746_A750 | 2-3 | 5 | BaF3 Cell Proliferation / Kinase Assay | [4][5] |
| Resistance Mutations | ||||
| L858R/T790M | 8 | 1.8 | BaF3 Cell Proliferation / Kinase Assay | [4][5] |
| delE746_A750/T790M | 2-6 | - | BaF3 Cell Proliferation | [4][5] |
| T790M | - | 4 | Kinase Assay | [6] |
| Wild-Type | ||||
| WT EGFR | 100-fold less potent than against mutant EGFR | 13.6 | Cell-based phosphorylation / Kinase Assay | [1][4] |
| Other Kinases | ||||
| ERBB2 (HER2) | 32 | - | Cell-based phosphorylation | [4] |
Key Observations:
-
This compound demonstrates high potency against the primary activating mutations L858R and delE746_A750.[4][5]
-
Crucially, it retains potent activity against the T790M resistance mutation, both alone and in combination with activating mutations.[4][5]
-
The selectivity window between mutant and WT EGFR is significant, with this compound being up to 100-fold more potent against mutant forms.[1] This is a key characteristic that contributes to its favorable therapeutic index.
-
While potent against EGFR mutants, this compound shows significantly less activity against other related kinases like ERBB2.[4]
Mechanism of Action: Covalent Inhibition
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of downstream signaling pathways.
The anilinopyrimidine scaffold of this compound is designed to be an intrinsically better fit for the ATP-binding pocket of the T790M mutant, where the bulkier methionine residue at position 790 would otherwise cause steric hindrance for first and second-generation inhibitors.[1] The crystal structure of this compound in complex with EGFR T790M confirms its binding mode within the active conformation of the kinase.[1][7]
EGFR Signaling and this compound Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. This compound effectively inhibits the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines harboring EGFR mutations.[1][4]
Resistance to this compound
Despite its effectiveness, acquired resistance to this compound can emerge. The most well-characterized resistance mechanism is the acquisition of a tertiary mutation at the Cys797 residue, most commonly C797S.[3][8] This mutation prevents the covalent binding of this compound, rendering it ineffective. Other mutations, such as L718Q and L844V, which are in direct contact with the inhibitor, can also confer resistance by sterically hindering its binding.[3][8]
Experimental Protocols
The determination of this compound's selectivity profile relies on a combination of biochemical and cell-based assays.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of this compound on purified EGFR kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT and various mutants) are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP and MgCl2.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the EGFR enzyme.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Using a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.
-
Coupled Enzyme Assay: Coupling the production of ADP to a detectable signal, such as the oxidation of NADH.[4]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., HCC827, H1975) or Ba/F3 cells engineered to express specific EGFR mutants are cultured in appropriate media.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[4]
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blotting
Objective: To analyze the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: EGFR-mutant cells are treated with this compound for a specific duration, followed by cell lysis to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, etc.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of this compound.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its favorable selectivity profile, characterized by potent inhibition of mutant EGFR and sparing of WT EGFR, underscores its potential as a therapeutic agent in NSCLC. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation EGFR inhibitors designed to overcome emerging resistance mechanisms.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
WZ4002: A Preclinical Technical Guide to Pharmacokinetics and Pharmacodynamics
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It was specifically designed to target the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[3] Unlike earlier inhibitors, this compound demonstrates significant selectivity for EGFR mutants (including T790M) over wild-type (WT) EGFR, promising a wider therapeutic window and reduced toxicity.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its mechanism of action, efficacy in various models, and the emergence of resistance.
Pharmacokinetics: Absorption, Distribution, and Bioavailability
A key aspect of preclinical evaluation is understanding a compound's pharmacokinetic profile. Studies in mice have characterized the absorption and bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Source |
| Oral Bioavailability | 24% | Mouse | [4] |
| Peak Plasma Concentration (Cmax) | 429 ng/mL | Mouse | [4] |
| Half-life (t½) | 2.5 hours | Mouse | [4] |
Experimental Protocols: Pharmacokinetic Analysis
-
Animal Model: The pharmacokinetic properties of this compound were determined in mouse models.[4]
-
Administration: While specific administration details for the PK study are not fully detailed in the provided results, efficacy studies typically involve oral gavage.[5][6][7]
-
Sample Analysis: Plasma concentrations of this compound were measured over time to determine key PK parameters such as bioavailability, Cmax, and half-life.[4]
Mechanism of Action and Signal Transduction
This compound exerts its inhibitory effect through covalent modification of the EGFR kinase domain. Its anilinopyrimidine scaffold is designed to fit optimally within the ATP-binding pocket of the T790M mutant kinase.[4]
-
Covalent Binding: this compound contains an acrylamide group that forms an irreversible covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[4][8] This permanent binding inactivates the enzyme.
-
T790M Selectivity: The structure of this compound, particularly the chlorine substituent on the pyrimidine ring, makes favorable hydrophobic contact with the mutant methionine gatekeeper residue (Met790).[4] This interaction is less optimal with the smaller threonine residue present in WT EGFR, contributing to its mutant selectivity.[4][9]
-
Downstream Signaling Inhibition: By inhibiting EGFR phosphorylation, this compound effectively blocks downstream signaling cascades critical for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[2][4][10]
Pharmacodynamics and In Vivo Efficacy
The pharmacodynamic effects of this compound have been demonstrated in various preclinical models, showing potent inhibition of its target and significant anti-tumor activity.
Table 2: Pharmacodynamic Effects of this compound in Preclinical Models
| Effect | Biomarker/Measurement | Model | Finding | Source |
| Target Engagement | Inhibition of EGFR Phosphorylation | EGFR T790M Murine Models | Effective inhibition at doses of 2.5 mg/kg and 25 mg/kg. | [4][11] |
| Downstream Signaling | Inhibition of AKT and ERK1/2 Phosphorylation | EGFR T790M Murine Models | Effective inhibition observed. | [2][4] |
| Proliferation | Ki67 Staining | EGFR T790M Murine Models | Significant decrease in Ki67 positive cells. | [4] |
| Apoptosis | TUNEL Assay | EGFR T790M Murine Models | Significant increase in TUNEL positive cells. | [4] |
| Anti-tumor Efficacy | Tumor Volume Regression | EGFR T790M Murine Models | Significant tumor regression after 2 weeks of treatment. | [2][4] |
| Anti-tumor Efficacy | Tumor Regression | PC9GR & H1975 Xenografts | Combination with cetuximab was more effective than single agents and led to tumor cures. | [12] |
Experimental Protocols: In Vivo Pharmacodynamics and Efficacy
-
Animal Models: Studies utilized genetically engineered mouse models (GEMMs) expressing lung tumors driven by specific EGFR mutations, such as EGFR delE746_A750/T790M or EGFR L858R/T790M.[4][11] Xenograft models using human NSCLC cell lines like H1975 (EGFR L858R/T790M) and PC9GR (EGFR Del 19/T790M) were also employed.[12][13]
-
Drug Administration: For pharmacodynamic studies, mice were administered this compound or vehicle. One protocol involved two doses (e.g., 2.5 mg/kg or 25 mg/kg) separated by 16 hours.[4][11] For longer-term efficacy studies, treatment was administered daily for a period of two weeks or more.[2][4][13]
-
Tumor Analysis:
-
Immunoblotting: Lung tumor tissues were lysed and analyzed via western blot to detect the phosphorylation status of EGFR, AKT, and ERK1/2.[4][11]
-
Immunohistochemistry (IHC): Tumor sections were stained for markers of proliferation (Ki67) and apoptosis (TUNEL assay).[4][11]
-
Tumor Volume Measurement: Tumor growth and regression were monitored, often using Magnetic Resonance Imaging (MRI) or caliper measurements for xenografts.[4][11][13]
-
Mechanisms of Acquired Resistance
Despite the efficacy of third-generation inhibitors like this compound, acquired resistance can emerge in preclinical models. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.
-
On-Target Resistance (EGFR Mutations): The most significant resistance mechanism involves a mutation at the Cys797 residue, C797S, which prevents the covalent binding of irreversible inhibitors like this compound.[8][14] Other EGFR mutations, such as L718Q and L844V, have also been shown to confer resistance to this compound.[14]
-
Bypass Pathway Activation: Resistance can occur through the activation of alternative signaling pathways that bypass the need for EGFR. This includes:
-
RAS/MAPK Pathway Activation: Amplification of MAPK1 or copy number gains in NRAS or KRAS can lead to resistance.[10][15]
-
IGF1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been identified as a resistance mechanism in this compound-resistant PC9 cells.[16][17]
-
Conclusion
This compound has demonstrated a compelling preclinical profile as a potent and selective inhibitor of T790M-mutant EGFR. Its pharmacokinetic properties, including oral bioavailability, support in vivo administration. Pharmacodynamic studies confirm robust on-target inhibition of EGFR signaling, leading to decreased proliferation, increased apoptosis, and significant tumor regression in relevant murine models. While the emergence of on-target mutations like C797S and activation of bypass signaling pathways present clinical challenges, the detailed preclinical investigation of this compound has provided invaluable insights into the biology of EGFR-mutant lung cancer and has paved the way for the development of subsequent generations of EGFR inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
WZ4002: Preclinical Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer Cell Lines
An In-depth Technical Guide on Initial Investigational Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of WZ4002, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines. This compound was specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Efficacy of this compound
This compound has demonstrated potent and selective inhibitory activity against lung cancer cell lines harboring activating EGFR mutations, including those with the acquired T790M resistance mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key initial studies.
Table 1: In Vitro IC50 Values of this compound in Various Lung Cancer Cell Lines and Engineered Ba/F3 Cells
| Cell Line | EGFR Genotype | IC50 (nM) | Reference |
| NSCLC Cell Lines | |||
| H1975 | L858R/T790M | 8 | [1][2] |
| PC9 GR | del E746_A750/T790M | 3 | [2] |
| HCC827 | del E746_A750 | 3 | [2] |
| Engineered Ba/F3 Cells | |||
| Ba/F3 | EGFR L858R | 2 | [2] |
| Ba/F3 | EGFR L858R/T790M | 8 | [2] |
| Ba/F3 | EGFR del E746_A750 | 3 | [2] |
| Ba/F3 | EGFR del E746_A750/T790M | 2 | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative IC50 Values of this compound and Other EGFR Inhibitors
| Cell Line/Genotype | This compound IC50 (nM) | Quinazoline-based Inhibitors (e.g., CL-387,785) IC50 (nM) | Potency Fold Difference (approx.) | Reference |
| EGFR T790M mutants | 2 - 8 | > 500 | 30-100x more potent | [1] |
| Wild-Type EGFR | > 200 | 5 - 20 | Up to 100x less potent | [1] |
These data highlight the dual properties of this compound: potent inhibition of the T790M resistance mutant and significant sparing of wild-type EGFR, suggesting a wider therapeutic window and potentially reduced toxicity compared to earlier generation inhibitors[1][3].
Core Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound's efficacy.
Cell Lines and Culture
-
Human NSCLC Cell Lines:
-
H1975: Harbors both the L858R activating mutation and the T790M resistance mutation[4].
-
HCC827: Contains an exon 19 deletion (del E746_A750) and is sensitive to first-generation TKIs[4].
-
PC9 GR: A gefitinib-resistant cell line derived from PC9, harboring the del E746_A750 and the acquired T790M mutation[1].
-
-
Engineered Cell Lines:
-
Ba/F3 cells: An IL-3 dependent murine pro-B cell line, engineered to express various human EGFR mutations, allowing for the specific assessment of inhibitor effects on each mutant form[1].
-
-
Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
The anti-proliferative effects of this compound were primarily quantified using MTS assays.
Western Blotting for Signaling Pathway Analysis
Western blotting was used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.
-
Protocol:
-
Cells were treated with varying concentrations of this compound for a specified period (e.g., 16 hours)[1].
-
For some experiments, cells were stimulated with EGF (e.g., 10 ng/mL) for 15 minutes prior to lysis to assess inhibition of ligand-induced phosphorylation[1].
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mechanism of Action and Signaling Pathways
This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain[1][5]. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of WZ4002 on Downstream Signaling Pathways: AKT and ERK
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ4002 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the molecular effects of this compound on the critical downstream signaling pathways, phosphatidylinositol 3-kinase (PI3K)/AKT and RAS/RAF/MEK/ERK (MAPK). By elucidating the mechanism of action and potential resistance pathways, this document aims to equip researchers and drug development professionals with the necessary knowledge to advance the study and application of next-generation EGFR inhibitors. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably NSCLC. While EGFR TKIs have revolutionized the treatment landscape for EGFR-mutant NSCLC, the emergence of acquired resistance, frequently mediated by the T790M "gatekeeper" mutation, presents a significant clinical challenge.
This compound was developed as a mutant-selective, irreversible EGFR inhibitor that covalently binds to Cys797 in the ATP-binding pocket of EGFR.[2][3] This covalent modification allows for potent inhibition of EGFR, including the T790M mutant, while sparing wild-type (WT) EGFR, thereby potentially reducing off-target toxicities.[4][5] The inhibition of mutant EGFR by this compound leads to the downregulation of its downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell survival and proliferation.[4]
Mechanism of Action: Inhibition of AKT and ERK Signaling
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of mutant EGFR, which in turn blocks the phosphorylation and activation of key downstream signaling molecules. The increased cellular potency of this compound correlates with the inhibition of EGFR, AKT, and ERK1/2 phosphorylation in NSCLC cell lines.[4][6]
The EGFR-AKT Signaling Pathway
Upon activation, EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound, by inhibiting the initial EGFR activation step, effectively abrogates this entire cascade.
The EGFR-ERK Signaling Pathway
Activated EGFR also recruits adaptor proteins such as Grb2 and Shc, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade, activating RAF, MEK, and finally ERK (also known as MAPK).[7] Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival. This compound's inhibition of EGFR prevents the initiation of this signaling cascade.
Quantitative Data: this compound Inhibition of EGFR and Downstream Pathways
The following tables summarize the in vitro potency of this compound against various EGFR genotypes and its effect on cell viability in different NSCLC cell lines.
| EGFR Genotype | IC50 (nM) | Reference |
| EGFRL858R | 2 | [6] |
| EGFRL858R/T790M | 8 | [6] |
| EGFRE746_A750 | 3 | [6] |
| EGFRE746_A750/T790M | 2 | [6] |
Table 1: In vitro inhibitory activity of this compound against different EGFR genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against common activating and resistance mutations in EGFR.
| Cell Line | EGFR Mutation | This compound GI50 (nM) | Reference |
| PC-9 | del E746_A750 | ~10 | [8] |
| H1975 | L858R/T790M | ~30 | [4] |
| PC-9 GR (Gefitinib Resistant) | del E746_A750/T790M | ~20 | [4] |
Table 2: Growth inhibition (GI50) of this compound in NSCLC cell lines. The GI50 values indicate the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
Experimental Protocols
Cell Culture and Treatment
NSCLC cell lines such as PC-9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) are commonly used to study the effects of this compound. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For drug treatment, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or DMSO as a vehicle control for the indicated time periods (e.g., 6, 24, or 72 hours).
Western Blot Analysis of AKT and ERK Phosphorylation
Western blotting is a key technique to assess the phosphorylation status of AKT and ERK following this compound treatment.
Protocol:
-
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Antibodies are typically diluted in 5% BSA in TBST according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis is performed to quantify the changes in protein phosphorylation levels relative to the total protein and vehicle-treated controls.
Cell Viability Assay
The effect of this compound on cell proliferation and viability is commonly measured using an MTS or MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTS/MTT Reagent Addition: After the incubation period, MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the GI50 values are calculated using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits EGFR, blocking downstream AKT and ERK signaling.
Caption: Workflow for Western blot analysis of AKT and ERK phosphorylation.
Resistance to this compound and Reactivation of ERK Signaling
Despite the efficacy of this compound, acquired resistance can emerge. A primary mechanism of resistance involves the reactivation of the ERK signaling pathway, which can occur through several mechanisms, including:
-
MAPK1 (ERK2) Amplification: Increased copy number of the MAPK1 gene can lead to elevated levels of ERK2 protein, allowing the signaling pathway to remain active despite EGFR inhibition by this compound.[9]
-
Downregulation of ERK Phosphatases: Reduced expression of dual-specificity phosphatases (DUSPs), such as DUSP6, which normally dephosphorylate and inactivate ERK, can lead to sustained ERK activation.[9]
Studies have shown that in this compound-resistant cells, while EGFR phosphorylation remains inhibited, the phosphorylation of ERK1/2 is not completely suppressed.[9] This persistent ERK signaling can drive cell proliferation and survival, thereby conferring resistance to this compound.[9]
Conclusion
This compound is a powerful tool for inhibiting mutant EGFR and its downstream AKT and ERK signaling pathways. This technical guide provides a foundational understanding of its mechanism of action, methods for its evaluation, and insights into potential resistance mechanisms. A thorough understanding of these aspects is critical for the continued development of effective therapeutic strategies for EGFR-mutant NSCLC and for overcoming the challenge of acquired drug resistance. Future research should focus on combination therapies that can prevent or overcome resistance mediated by the reactivation of the ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel mutant-selective EGFR kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of WZ4002's Selectivity for Mutant EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular underpinnings of WZ4002's selectivity for mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). This compound is a potent, irreversible inhibitor that demonstrates significant efficacy against EGFR isoforms harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. This document details the key interactions, quantitative inhibitory data, and experimental methodologies that elucidate the mechanism of this selectivity.
Introduction to EGFR and the T790M Resistance Mutation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR kinase domain, such as L858R and exon 19 deletions, are key drivers in a subset of NSCLCs, making EGFR an attractive therapeutic target. First-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib were developed to target these activating mutations. However, their clinical efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M mutation in the EGFR kinase domain.[3][4]
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790, the "gatekeeper" residue within the ATP-binding pocket of the kinase.[3] This substitution sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP, thereby reducing the potency of these drugs.[3][5] this compound was developed as a third-generation EGFR inhibitor specifically designed to overcome this resistance mechanism.[3][6]
The Molecular Mechanism of this compound Selectivity
The selectivity of this compound for mutant EGFR, particularly the T790M variant, is a result of a combination of covalent and non-covalent interactions within the ATP-binding cleft of the kinase domain. The crystal structure of this compound in complex with the EGFR T790M mutant (PDB ID: 3IKA) provides critical insights into its mechanism of action.[7][8]
Key Structural Features:
-
Covalent Bond Formation: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[4][7][8] This covalent linkage is crucial for its potent and sustained inhibition.
-
Interaction with the Hinge Region: The anilinopyrimidine core of this compound forms a bidentate hydrogen bonding interaction with the hinge residue Met793.[7][9] This interaction is a common feature of many kinase inhibitors and helps to anchor the compound in the ATP-binding site.
-
Exploiting the T790M Mutation: The chlorine substituent on the pyrimidine ring of this compound makes favorable contact with the mutant gatekeeper residue, Met790.[7] The increased hydrophobicity of methionine compared to threonine at this position likely contributes to the enhanced potency of this compound against the T790M mutant.[7]
-
Active Conformation Binding: this compound binds to the active conformation of the EGFR kinase, with both the regulatory C-helix and the "DFG" segment of the activation loop in their inward, active positions.[7][8]
These interactions collectively allow this compound to potently inhibit the T790M mutant while exhibiting significantly lower activity against wild-type (WT) EGFR, thus providing a wider therapeutic window and reducing off-target toxicities.[7][10]
Quantitative Analysis of this compound Inhibition
The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms. The following tables summarize the reported IC50 and Ki values from in vitro assays.
Table 1: IC50 Values of this compound Against Various EGFR Genotypes in Ba/F3 Cells
| EGFR Genotype | IC50 (nM) |
| L858R | 2[10][11] |
| L858R/T790M | 8[10][11] |
| delE746_A750 | 2-3[10][11] |
| delE746_A750/T790M | 2-6[10] |
Table 2: Inhibition Constants (Ki) of this compound for Different EGFR Forms
| EGFR Form | Ki (nM) |
| EGFR delE746_A750/T790M | 1.8[12] |
| EGFR T790M | 4[12] |
| EGFR delE746_A750 | 5[12] |
| EGFR L858R | 8.5[12] |
| Wild-Type EGFR | 13.6[12] |
As the data indicates, this compound is significantly more potent against EGFR mutants, including the double mutant L858R/T790M, compared to the wild-type receptor.
Experimental Protocols
The following sections detail the methodologies employed to elucidate the structural basis and inhibitory activity of this compound.
In Vitro EGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant wild-type and mutant EGFR kinase domains.
Methodology:
An ATP/NADH coupled assay system in a 96-well format is utilized.[7][10]
-
Reagents:
-
Recombinant EGFR kinase domain (WT or mutant)
-
This compound at various concentrations
-
ATP
-
NADH
-
Phosphoenolpyruvate
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
The EGFR kinase is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The production of ADP is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.
-
The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
IC50 values are calculated by fitting the dose-response curves to a standard sigmoidal model.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with the EGFR T790M kinase domain.
Methodology:
The crystal structure of this compound bound to EGFR T790M was determined as previously described.[7][8]
-
Protein Expression and Purification:
-
The kinase domain of EGFR (T790M mutant) is expressed in an appropriate system (e.g., insect cells).
-
The protein is purified using affinity and size-exclusion chromatography.
-
-
Crystallization:
-
The purified EGFR T790M is incubated with an excess of this compound to ensure complex formation.
-
The protein-inhibitor complex is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).
-
Crystals are grown in a specific precipitant solution.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model.
-
The model is refined against the experimental data, and the inhibitor is built into the electron density map. The structure was refined to a crystallographic R-value of 21.3% (Rfree = 25.4%) with data extending to 2.9 Å resolution.[7][8]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.
References
- 1. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural basis of mutant-selectivity and drug-resistance related to CO-1686 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
Methodological & Application
Application Notes: WZ4002 In Vitro Cell Viability Assays
Introduction
WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is specifically designed to target activating mutations of EGFR (such as L858R and exon 19 deletions) as well as the T790M "gatekeeper" mutation, which commonly confers resistance to first and second-generation EGFR inhibitors.[3][4][5] The mechanism of action involves the formation of a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, thereby irreversibly blocking its signaling activity.[3][6][7] This inhibition prevents the downstream activation of key pro-survival signaling pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[3][8][9] Notably, this compound is significantly more potent against mutant forms of EGFR compared to the wild-type (WT) receptor, which may result in a wider therapeutic window and reduced toxicity.[3][8]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a standard colorimetric cell viability assay, such as those using MTS or MTT reagents.
Signaling Pathway of this compound Action
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and auto-phosphorylates, creating docking sites for adaptor proteins like GRB2. This initiates downstream cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. This compound selectively and irreversibly binds to mutant EGFR, preventing this phosphorylation cascade.
Caption: EGFR signaling pathway and this compound inhibition point.
Experimental Protocol: Cell Viability Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a 96-well plate format. The assay is based on the reduction of a tetrazolium salt (like MTS or MTT) by metabolically active cells to form a colored formazan product.
Materials and Reagents
-
Cell Line: EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., H1975, PC-9ER).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Cell Viability Reagent: MTS (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL in PBS).
-
If using MTT: Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Multichannel pipette.
-
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in culture medium to a final concentration that will result in 50-70% confluency after 72 hours (e.g., 3,000-5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range would be 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a background control.
-
Return the plate to the incubator for 72 hours.[8]
-
-
Cell Viability Assessment (MTS Method):
-
After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro cell viability assay.
Data Presentation: this compound Potency
The following table summarizes the reported IC50 values for this compound in various cell lines, demonstrating its potent and selective activity against EGFR mutants.
| Cell Line | EGFR Mutation Status | Reported IC50 (nM) |
| NSCLC Lines | ||
| H1975 | L858R / T790M | 5 - 132 |
| PC-9 GR | del E746-A750 / T790M | ~300-fold lower than HKI-272 |
| HCC827 | del E746-A750 | 7 |
| Engineered Ba/F3 Lines | ||
| Ba/F3 | EGFR L858R | 2 |
| Ba/F3 | EGFR L858R / T790M | 8 |
| Ba/F3 | EGFR del E746-A750 | 2 |
| Ba/F3 | EGFR del E746-A750 / T790M | 6 |
Data compiled from multiple sources.[3][8][10][11] IC50 values can vary based on the specific assay conditions and cell line passage number.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Establishing a WZ4002 Treatment Protocol for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4002 is a potent, third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high efficacy against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations, including the T790M resistance mutation, which confers resistance to first and second-generation EGFR TKIs like gefitinib and erlotinib.[3][4] this compound acts as an irreversible inhibitor by covalently binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[3][5] This specific targeting of mutant EGFR while sparing wild-type (WT) EGFR leads to a favorable therapeutic window with reduced toxicity.[3][4] These application notes provide detailed protocols for establishing a this compound treatment regimen in cancer cell lines, focusing on assessing cell viability and target engagement.
Mechanism of Action
This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary targets are activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[3][6][7] Inhibition of EGFR phosphorylation by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing apoptosis and inhibiting tumor growth.[3][7]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate treatment concentrations.
Table 1: this compound IC50 Values in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del E746_A750 | 3 |
| HCC827 | del E746_A750 | 7[7] |
| NCI-H3255 | L858R | 2 |
| NCI-H1975 | L858R/T790M | 8 |
| PC-9 GR | del E746_A750/T790M | 2 |
Table 2: this compound IC50 Values in Ba/F3 Cells Expressing EGFR Mutations
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | EGFR L858R | 2[6][7] |
| Ba/F3 | EGFR L858R/T790M | 8[6][7] |
| Ba/F3 | EGFR E746_A750 | 3 |
| Ba/F3 | EGFR E746_A750/T790M | 2[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for Phospho-EGFR, Phospho-AKT, and Phospho-ERK
This protocol is used to assess the inhibitory effect of this compound on the EGFR signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 or 16 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. β-actin is typically used as a loading control.
Troubleshooting
-
High IC50 values: Ensure the cell line harbors an EGFR mutation sensitive to this compound. Check the purity and activity of the this compound compound.
-
No inhibition of downstream signaling: Confirm that the treatment duration and concentration are sufficient. Verify the quality of the antibodies used for western blotting. In some cases, resistance mechanisms involving reactivation of the ERK pathway may be present.[8][9]
-
Inconsistent results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and serial dilutions.
Conclusion
This compound is a valuable tool for studying EGFR-mutant cancers, particularly those with acquired resistance to earlier-generation TKIs. The protocols provided here offer a framework for researchers to effectively utilize this compound in their in vitro studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Further investigation into potential resistance mechanisms, such as those involving MET amplification or activation of the IGF1R pathway, may be warranted in specific contexts.[10][11][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WZ4002 in Mouse Xenograft Models of Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
WZ4002 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation, while showing markedly less activity against wild-type (WT) EGFR.[2][4] This selectivity provides a therapeutic advantage by minimizing toxicities associated with the inhibition of WT EGFR.[3] In preclinical mouse xenograft models of lung cancer, this compound has been shown to effectively inhibit tumor growth and induce tumor regression.[1][2][5] These application notes provide detailed protocols for the use of this compound in such models, including information on its mechanism of action, formulation, and methods for evaluating its in vivo efficacy.
Mechanism of Action
This compound is a third-generation EGFR-TKI that forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[5] This irreversible binding is highly effective against EGFR mutations that confer resistance to first and second-generation TKIs, most notably the T790M "gatekeeper" mutation.[2][5] By inhibiting the autophosphorylation of mutant EGFR, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1][5]
Diagram of the this compound Signaling Pathway:
Caption: this compound covalently inhibits mutant EGFR, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro IC₅₀ Values of this compound against various EGFR genotypes.
| Cell Line/Genotype | IC₅₀ (nM) | Reference |
| EGFRL858R | 2 | [1] |
| EGFRL858R/T790M | 8 | [1] |
| EGFRE746_A750 | 3 | [1] |
| EGFRE746_A750/T790M | 2 | [1] |
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models.
| Mouse Model | Cell Line/EGFR status | This compound Dose | Treatment Duration | Outcome | Reference |
| Genetically Engineered | EGFRdelE746_A750/T790M | 2.5 mg/kg or 25 mg/kg | 2 doses, 16h apart | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation | [5] |
| Genetically Engineered | EGFRL858R/T790M | 2.5 mg/kg or 25 mg/kg | 2 doses, 16h apart | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation | [5] |
| Genetically Engineered | EGFRdelE746_A750/T790M or EGFRL858R/T790M | Not specified | 2 weeks | Significant tumor regression | [5] |
| Xenograft | PC-9/HGF#5 | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |
| Xenograft | H1975 | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |
| Xenograft | HCC827ER | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |
| Genetically Engineered | EGFRdel19/T790M with MET overexpression | 50 mg/kg daily | 2 weeks | Resistance to monotherapy | [6] |
| Genetically Engineered | EGFRdel19/T790M with MET overexpression | 50 mg/kg this compound + 20 or 50 mg/kg crizotinib daily | 2 weeks | Tumor regression | [6] |
Experimental Protocols
This compound Formulation for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
1-methyl-2-pyrrolidinone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% NMP and 90% PEG300.[3]
-
For example, to prepare 1 mL of vehicle, mix 100 µL of NMP with 900 µL of PEG300.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
-
Storage: The formulated this compound solution should be prepared fresh before each use. If short-term storage is necessary, it should be kept at 4°C and protected from light.
Lung Cancer Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous lung cancer xenografts in immunodeficient mice.
Materials:
-
Human lung cancer cell lines (e.g., H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude, NOD-SCID), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture lung cancer cells in appropriate medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with media containing serum and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 5 x 106 to 1 x 107 cells per 100-200 µL).
-
If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/media and Matrigel on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved method.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Experimental Workflow for a Xenograft Study:
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
This compound Administration and Efficacy Evaluation
Materials:
-
Formulated this compound solution
-
Vehicle solution
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Dosing:
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Observe the mice daily for any signs of distress or adverse reactions.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration (e.g., 2-3 weeks) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, measure their final weight, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for immunohistochemistry).
-
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol provides a general guideline for IHC staining of paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-p-EGFR, anti-Ki67, anti-cleaved caspase-3 for TUNEL)
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by incubation with ABC reagent.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through an ethanol series and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
Resistance Mechanisms
It is important to consider potential mechanisms of resistance to this compound. Preclinical studies have identified several ways cancer cells can evade the effects of third-generation EGFR TKIs:
-
C797S Mutation: A mutation at the covalent binding site (Cys797) to serine prevents the irreversible binding of this compound.[7][8]
-
Bypass Signaling: Activation of alternative signaling pathways, such as MET amplification, can confer resistance to this compound monotherapy.[6] Combination therapy with a MET inhibitor like crizotinib has been shown to overcome this resistance.[6]
-
Other Genetic Alterations: Amplification or mutation of downstream effectors like KRAS or NRAS can also lead to acquired resistance.[7][8]
Logical Diagram of this compound Resistance and Combination Strategy:
Caption: Overcoming this compound resistance with combination therapy.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of this compound analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LLC cells tumor xenograft model [protocols.io]
Optimal Concentration of WZ4002 for Inhibiting EGFR Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant efficacy against EGFR isoforms harboring the T790M mutation, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1] This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of this compound to inhibit EGFR phosphorylation in preclinical research settings. The provided methodologies and data summaries are intended to guide researchers in accurately assessing the activity of this compound in relevant cellular models.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While early-generation EGFR TKIs are effective against sensitizing mutations (e.g., L858R, exon 19 deletions), the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance.[1]
This compound was developed as a third-generation EGFR inhibitor to specifically target and covalently bind to the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[3] This irreversible binding mechanism allows this compound to effectively inhibit the kinase activity of EGFR T790M mutants, thereby blocking downstream signaling pathways such as AKT and ERK1/2, and inducing apoptosis in cancer cells.[3] Notably, this compound exhibits significant selectivity for mutant EGFR over wild-type (WT) EGFR, minimizing off-target effects.[3][4]
Determining the optimal concentration of this compound is critical for achieving maximal inhibition of EGFR phosphorylation while maintaining selectivity and avoiding unnecessary cytotoxicity. This guide provides a summary of reported effective concentrations and detailed protocols for empirical determination in your specific experimental system.
Data Presentation: this compound Potency
The inhibitory activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 of this compound is highly dependent on the specific EGFR mutation and the cell line being tested.
| Cell Line/EGFR Genotype | IC50 (nM) for Cell Growth Inhibition | IC50 (nM) for Kinase Activity Inhibition | Reference |
| Ba/F3 Cells | |||
| EGFR (L858R) | 2 | Not Reported | [5][6] |
| EGFR (L858R/T790M) | 8 | 8 | [5][6] |
| EGFR (delE746_A750) | 2 | Not Reported | [5][6] |
| EGFR (delE746_A750/T790M) | 6 | Not Reported | [5] |
| NSCLC Cell Lines | |||
| H1975 (L858R/T790M) | 47 | Not Reported | [7] |
| PC9 (delE746_A750) | Not Reported | Not Reported | [3] |
| PC9 GR (delE746_A750/T790M) | 2-30 (depending on specific clone) | Not Reported | [3] |
| Recombinant Kinase Assays | |||
| EGFR (L858R/T790M) | Not Applicable | Potently Inhibited | [5] |
| EGFR (WT) | Not Applicable | 100-fold less effective than against mutant | [3][5] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here should be used as a guide for designing experiments.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound mechanism of action in the EGFR signaling cascade.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 for cell growth inhibition.
Materials:
-
EGFR-mutant cell lines (e.g., H1975, PC9 GR) and a wild-type EGFR cell line (e.g., A549) for selectivity assessment.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Phosphate-buffered saline (PBS).
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol is used to directly assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
EGFR-mutant and wild-type cell lines.
-
6-well cell culture plates.
-
This compound (stock solution in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 16 hours).[3]
-
For some wild-type EGFR cell lines, stimulation with EGF (e.g., 10 ng/mL for 15 minutes) prior to lysis may be necessary to observe EGFR phosphorylation.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
The optimal concentration of this compound is the lowest concentration that results in maximal inhibition of EGFR phosphorylation.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO up to 10 mM.[4] Prepare fresh dilutions in culture medium for each experiment to avoid precipitation.
-
Irreversible Inhibition: Due to its covalent binding mechanism, the duration of this compound treatment can significantly impact its apparent potency. Longer incubation times may result in lower IC50 values.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines, even those harboring the same EGFR mutation. It is crucial to empirically determine the optimal concentration for each cell line used.
-
Resistance: Be aware of potential resistance mechanisms that can arise, such as mutations at the C797S position, which prevents the covalent binding of this compound.[1][8]
Conclusion
This compound is a powerful tool for studying and inhibiting mutant EGFR signaling. The optimal concentration for inhibiting EGFR phosphorylation is typically in the low nanomolar range for sensitive mutant cell lines. By following the detailed protocols provided in this guide, researchers can accurately determine the effective concentration of this compound for their specific experimental needs, ensuring reliable and reproducible results in the investigation of EGFR-driven cancers.
References
- 1. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing WZ4002 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of WZ4002 stock solutions for use in cell culture experiments. This compound is a potent and irreversible mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, particularly effective against cancers harboring EGFR T790M or L858R mutations.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight (M.Wt) | 494.98 g/mol | [3] |
| Chemical Formula | C₂₅H₂₇ClN₆O₃ | [3] |
| CAS Number | 1213269-23-8 | [3] |
| Purity | ≥98% | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility in DMSO | Soluble up to 10 mM | [2][3] |
| Storage Conditions (Powder) | -20°C for up to 3 years | [4] |
| Storage Conditions (Stock Solution) | -20°C for up to 1 year, or -80°C for up to 2 years | [4] |
Mechanism of Action and Signaling Pathway
This compound is a third-generation EGFR inhibitor that selectively targets mutant forms of EGFR, including the T790M resistance mutation.[5] It acts as an irreversible inhibitor by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR kinase domain.[6][7] This binding blocks the ATP-dependent autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[2][3][6] this compound shows significantly less activity against wild-type EGFR, which can reduce the side effects commonly associated with non-selective EGFR inhibitors.[6]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Note: To prepare other volumes, use the following formula: Mass (mg) = 10 mM * Volume (L) * 494.98 g/mol .
-
-
Adding DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions are stable for at least one to two years.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize precipitation, it is recommended to perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
Direct Dilution (for higher concentrations): For direct dilution, add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium. For instance, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling of the culture plate/flask. Avoid vigorous shaking to prevent cell damage.
-
Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in experiments.
-
Use Immediately: Prepared working solutions of this compound in aqueous media should be used immediately and not stored for long periods.
Below is a workflow diagram for the preparation of this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WZ4002 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of WZ4002 used in preclinical animal studies, with a focus on non-small cell lung cancer (NSCLC) models harboring EGFR mutations. The following protocols and data are compiled from published research to guide the design of in vivo experiments.
Introduction
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the T790M resistance mutation while sparing wild-type (WT) EGFR.[1][2] Its efficacy has been demonstrated in various preclinical models, offering a promising approach to overcome acquired resistance to first- and second-generation EGFR TKIs.[2][3] These notes provide detailed information on its administration in animal models to facilitate further research and development.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound reported in various animal studies.
Table 1: this compound Administration and Dosage in Mouse Models
| Animal Model | EGFR Mutation Status | Administration Route | Dosage | Treatment Schedule | Key Findings |
| Transgenic Mouse Lung Cancer Model | EGFR L858R/T790M or Del E746_A750/T790M | Not Specified | 2.5 mg/kg or 25 mg/kg | Two doses separated by 16 hours | Effective inhibition of EGFR, AKT, and ERK1/2 phosphorylation.[4] |
| Transgenic Mouse Lung Cancer Model | EGFR L858R/T790M or Del E746_A750/T790M | Not Specified | Not Specified | 2-week efficacy study | Significant tumor regression compared to vehicle.[4] |
| Transgenic Mouse Lung Cancer Model | EGFR Del19/T790M or L858R/T790M | Not Specified | 50 mg/kg | Daily for 2 weeks | Significant tumor reduction in TD and TL models.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Achievable Plasma Concentration | 429 ng/mL |
| Half-life (t½) | 2.5 hours |
| Oral Bioavailability | 24% |
Data obtained from a pharmacokinetic study in mice.[4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
While specific vehicle compositions are not always detailed in the literature, a common practice for oral administration of hydrophobic compounds like this compound in mice involves formulating the compound in a mixture of a suspending agent and a surfactant.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Vortex the suspension thoroughly. If necessary, sonicate briefly to aid in dispersion.
-
Prepare fresh daily before administration to ensure stability and consistent dosing.
In Vivo Efficacy Study in Transgenic Mouse Models
This protocol is based on studies using genetically engineered mouse models that develop lung tumors with specific EGFR mutations.[3][4]
Animal Models:
-
Transgenic mice expressing EGFR L858R/T790M or Del E746_A750/T790M.[4]
-
Tumor induction can be controlled, for example, by a doxycycline-inducible system.[5]
Procedure:
-
Induce tumor formation in the transgenic mice (e.g., by providing a doxycycline-containing diet).[5]
-
Monitor tumor development and burden using imaging techniques such as Magnetic Resonance Imaging (MRI).[3]
-
Once tumors are established, randomize the mice into treatment and vehicle control groups (a minimum of 3 mice per group is recommended).[5]
-
Administer this compound at the desired dosage (e.g., 50 mg/kg) daily via the appropriate route (e.g., oral gavage) for the specified duration (e.g., 2 weeks).[3]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, assess tumor response by comparing the change in tumor volume from baseline using MRI.[4]
-
Euthanize the mice and collect tumor tissues for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki67 and TUNEL, and western blotting for target engagement).[4]
Pharmacodynamic Study Protocol
This protocol outlines the steps to assess the in vivo effect of this compound on its target signaling pathway.[4]
Procedure:
-
Use tumor-bearing mice (e.g., EGFR Del E746_A750/T790M or L858R/T790M models with MRI-confirmed tumors).[4]
-
Administer two doses of this compound (e.g., 2.5 mg/kg or 25 mg/kg) or vehicle, separated by 16 hours.[4]
-
After the final dose, sacrifice the mice.
-
Isolate the lungs and grossly dissect the tumors.
-
Prepare cell lysates from the tumor tissue.
-
Perform immunoblotting (Western blot) to detect the phosphorylation status of key proteins in the EGFR signaling pathway, including EGFR, AKT, and ERK1/2.[4]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blotting to Detect Phosphorylated EGFR following WZ4002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2] WZ4002 is a potent and selective inhibitor of mutant forms of EGFR, particularly those harboring the T790M resistance mutation.[3][4][5] This compound covalently binds to a cysteine residue in the ATP-binding site of the EGFR kinase domain, thereby irreversibly inhibiting its activity and downstream signaling.[3]
Western blotting is a fundamental technique used to assess the efficacy of EGFR inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. A reduction in the p-EGFR signal relative to the total EGFR level indicates successful target engagement and inhibition. This document provides a detailed protocol for treating cancer cells with this compound and subsequently analyzing p-EGFR levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing the effect of this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-EGFR Western blot analysis after this compound treatment.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot experiment assessing the effect of a 16-hour this compound treatment on EGFR phosphorylation in H1975 cells. Data is presented as the relative densitometry of the p-EGFR band normalized to the total EGFR band, with the untreated control set to 100%.
| This compound Concentration (nM) | p-EGFR / Total EGFR Ratio (Normalized Densitometry) | % Inhibition of p-EGFR |
| 0 (DMSO Control) | 100% | 0% |
| 1 | 75% | 25% |
| 10 | 40% | 60% |
| 100 | 15% | 85% |
| 1000 | <5% | >95% |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: H1975 non-small cell lung cancer cells, which harbor the L858R and T790M EGFR mutations, are recommended.[6]
-
Culture Conditions: Culture H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells are attached, you may replace the growth medium with serum-free medium for 16-24 hours to reduce basal levels of EGFR phosphorylation.[1]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 1000 nM).[4] A DMSO-only control should be included.
-
Incubation: Remove the medium from the cells and add the medium containing this compound or DMSO. Incubate for a predetermined time, for example, 16 hours.[3]
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally preferred over non-fat dry milk to reduce background.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
Recommended Antibodies:
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in 5% BSA in TBST (typically 1:2000 to 1:5000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
Data Analysis
-
Densitometry: Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ).[1]
-
Normalization: For each sample, normalize the p-EGFR band intensity to the total EGFR band intensity to account for any variations in total EGFR levels. Further normalization to the loading control can be performed to account for loading differences.
-
Quantification of Inhibition: Express the normalized p-EGFR levels in treated samples as a percentage of the normalized p-EGFR level in the untreated control sample.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing the sequence of anti-EGFR targeted therapy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Phospho-EGF Receptor (Tyr1068) (D7A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 11. EGF Receptor (D38B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Using CRISPR-Cas9 to Interrogate WZ4002 Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
WZ4002 is a potent, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that confer resistance to first-generation TKIs, such as the T790M "gatekeeper" mutation.[1][2][3] While effective against EGFR T790M-positive non-small cell lung cancer (NSCLC), acquired resistance to this compound inevitably emerges, limiting its long-term clinical efficacy.[2][4][5] Understanding the genetic basis of this resistance is crucial for the development of next-generation inhibitors and combination therapies. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to this compound in cancer cell lines.
This compound selectively inhibits EGFR mutants, including L858R, T790M, and exon 19 deletions, with significantly less activity against wild-type (WT) EGFR.[6][7][8] Resistance to this compound can arise from on-target mutations, most notably the C797S mutation at the covalent binding site of the drug, which prevents irreversible inhibition.[5][9][10] Other identified resistance mechanisms include the EGFR mutations L718Q and L844V, as well as the activation of bypass signaling pathways such as the IGF1R and MAPK/ERK pathways.[10][11]
CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically interrogate the genome for genes involved in drug resistance.[12][13][14] By creating a pooled library of single-guide RNAs (sgRNAs) that target and knock out every gene in the genome, researchers can select for cells that survive and proliferate in the presence of a drug, thereby identifying the genes whose loss confers a fitness advantage.[15][16]
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various EGFR Genotypes
| EGFR Genotype | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| EGFR L858R | Ba/F3 | Proliferation | 2 | [6][7] |
| EGFR L858R/T790M | Ba/F3 | Proliferation | 8 | [6][7] |
| EGFR del E746-A750 | HCC827 | Proliferation | 7 | [6] |
| EGFR del E746-A750/T790M | Ba/F3 | Proliferation | 2 | [7] |
| Wild-Type ERBB2 | - | Kinase Assay | 32 | [6] |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound is the inhibition of mutated EGFR, which in turn blocks downstream pro-survival signaling pathways like PI3K/AKT and MAPK/ERK. Resistance can occur through mutations in EGFR itself or through the activation of alternative signaling pathways that bypass the need for EGFR signaling.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Preparation and Lentivirus Production:
-
Select a cancer cell line known to be sensitive to this compound (e.g., PC-9 or HCC827 cells, which harbor EGFR mutations).
-
Engineer the chosen cell line to stably express the Cas9 nuclease. This can be achieved by lentiviral transduction followed by antibiotic selection.
-
Produce a high-titer pooled lentiviral sgRNA library (e.g., GeCKO v2, TKOv3) in HEK293T cells.[12] The library should cover the entire human genome.
2. Lentiviral Transduction of Cas9-Expressing Cells:
-
Determine the optimal multiplicity of infection (MOI) to ensure that the majority of cells receive a single viral particle. A low MOI (0.3-0.5) is critical to maintain the representation of the sgRNA library and ensure one knockout per cell.[13]
-
Transduce a sufficient number of Cas9-expressing cells with the sgRNA library to achieve at least 300-500x coverage of the library's complexity.
-
After transduction, select the cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Collect a sample of cells at this stage to serve as the "Day 0" or initial reference population.
3. This compound Drug Selection:
-
Determine the IC50 of this compound for the Cas9-expressing cell line.
-
Split the transduced cell population into two groups: a control group (treated with DMSO) and a this compound-treated group.
-
Treat the experimental group with a concentration of this compound that results in significant cell killing (e.g., 2-4x the IC50).
-
Culture the cells for 14-21 days, maintaining the drug pressure and ensuring the cell population does not bottleneck. Passage the cells as needed, always maintaining a high number of cells to preserve library complexity.
4. Genomic DNA Extraction and Sequencing:
-
At the end of the selection period, harvest the surviving cells from both the DMSO and this compound-treated populations.
-
Extract genomic DNA from the "Day 0" reference sample and the final DMSO and this compound-treated samples.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in each population.
5. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts across the samples.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and "Day 0" populations.
-
Rank the genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
It is essential to validate the top hits from the CRISPR screen to confirm their role in this compound resistance.[17][18]
1. Generation of Single-Gene Knockout Cell Lines:
-
For each candidate gene, design 2-3 independent sgRNAs targeting different exons.
-
Clone each sgRNA into a lentiviral vector co-expressing Cas9 and a selectable marker.
-
Transduce the parental cancer cell line with each individual sgRNA construct.
-
Select for transduced cells and expand the single-gene knockout clones.
-
Verify gene knockout by Sanger sequencing of the target locus and Western blotting to confirm the absence of the protein.
2. In Vitro Drug Sensitivity Assays:
-
Plate the validated single-gene knockout cell lines and the parental control cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
After 72 hours, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the IC50 for each cell line and compare the values. A significant increase in the IC50 for a knockout line compared to the control confirms its role in resistance.
3. Colony Formation Assay:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with a fixed concentration of this compound or DMSO.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Quantify the number and size of colonies. Increased colony formation in the presence of this compound for a knockout line compared to the control indicates a resistance phenotype.
Conclusion
The application of CRISPR-Cas9 genome-wide screens provides a powerful, unbiased platform for elucidating the complex mechanisms of resistance to targeted therapies like this compound. The protocols detailed herein offer a comprehensive workflow for identifying and validating novel genes that contribute to resistance in cancer cells. The insights gained from these studies are invaluable for anticipating clinical resistance, developing novel therapeutic strategies, and designing rational drug combinations to improve patient outcomes.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 15. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to WZ4002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the EGFR inhibitor WZ4002 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cells, initially sensitive to this compound, are now showing signs of resistance. What are the most common mechanisms?
A1: Acquired resistance to this compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.
-
On-target resistance typically involves the emergence of secondary or tertiary mutations in the EGFR gene itself that interfere with this compound binding. The most clinically relevant is the C797S mutation , which occurs at the covalent binding site of the drug.[1][2][3][4] Other reported mutations include L718Q and L844V.[1][2][5]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival.[6] Common bypass pathways include:
-
MET Amplification: Increased MET receptor tyrosine kinase activity can reactivate downstream pathways like PI3K/AKT and MAPK.[1][7][8][9]
-
IGF1R Pathway Activation: Upregulation of Insulin-like Growth Factor 1 Receptor (IGF1R) signaling can maintain cell survival through the PI3K/AKT pathway.[1][3][10][11][12]
-
MAPK Pathway Reactivation: This can be caused by amplification of MAPK1 (ERK2) or downregulation of negative regulators of the pathway, such as DUSP6.[1][3][13]
-
Alterations in RAS family genes: Mutations or copy number gains in genes like KRAS and NRAS have also been identified in this compound-resistant cells.[1][3]
-
Q2: I suspect a bypass pathway is activated in my this compound-resistant cells. How can I investigate this?
A2: To investigate the activation of bypass pathways, we recommend performing a phosphoprotein analysis using Western blotting. You should probe for key phosphorylated proteins in the suspected pathways. For example:
-
MET Pathway: Phospho-MET (Tyr1234/1235)
-
IGF1R Pathway: Phospho-IGF1Rβ (Tyr1135/1136)
-
Downstream Pathways: Phospho-AKT (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
A sustained or increased phosphorylation of these proteins in the presence of this compound, compared to sensitive parental cells, would suggest the activation of a bypass mechanism.
Q3: How can I confirm if the C797S mutation is present in my resistant cell lines?
A3: The presence of the C797S mutation, or other EGFR mutations, can be confirmed by sequencing the EGFR kinase domain. You can use Sanger sequencing or next-generation sequencing (NGS) of DNA extracted from your resistant cell clones.
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows no secondary EGFR mutations. What should I investigate next?
Possible Cause: Resistance is likely mediated by an EGFR-independent bypass pathway.
Troubleshooting Steps:
-
Analyze Downstream Signaling: Perform Western blot analysis to check the phosphorylation status of key downstream effectors like AKT and ERK. Persistent phosphorylation of these proteins despite EGFR inhibition by this compound points towards a bypass mechanism.[12][13]
-
Investigate Common Bypass Pathways:
-
MET Amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number.[14] Also, check for increased phospho-MET by Western blot.[7][8]
-
IGF1R Activation: Evaluate the expression levels of IGF1R and its phosphorylated form. Also, assess the expression of IGF binding proteins, as loss of IGFBP3 has been linked to resistance.[10][11]
-
MAPK Pathway Alterations: Check for amplification of MAPK1 (ERK2) via qPCR or FISH.[1][3][13]
-
-
Broad Kinase Profiling: Consider using a phospho-kinase array to screen for the activation of a wide range of receptor tyrosine kinases simultaneously.
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process.
Possible Cause: The starting concentration of this compound may be too high, or the incremental dose escalation is too rapid.
Troubleshooting Steps:
-
Determine the IC50: First, accurately determine the IC50 of this compound in your parental cell line using a dose-response assay (e.g., MTS or CellTiter-Glo).
-
Start with a Lower Concentration: Begin the resistance induction protocol with a this compound concentration at or slightly above the IC50.
-
Gradual Dose Escalation: Allow the cells to recover and resume proliferation before gradually increasing the drug concentration. This process can take several months.[10]
-
Consider a Mutagen: To increase the likelihood of acquiring resistance mutations, you can treat the cells with a mutagen like N-ethyl-N-nitrosourea (ENU) before starting the drug selection.[2][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound efficacy and resistance.
Table 1: In Vitro Potency of this compound against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFRL858R | 2 |
| EGFRL858R/T790M | 8 |
| EGFRdelE746_A750 | 3 |
| EGFRdelE746_A750/T790M | 2 |
Data sourced from MedchemExpress and reflects the high potency of this compound against common activating and T790M resistance mutations.[16]
Table 2: Fold-Change in IC50 in this compound-Resistant Cell Lines
| Resistant Cell Line Model | Resistance Mechanism | Approximate Fold-Increase in IC50 |
| PC9 WZR | IGF1R Activation | ~10-fold |
This data from a study on PC9 cells demonstrates a significant shift in drug sensitivity upon acquiring resistance via the IGF1R pathway.[10]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in vitro.
-
Cell Seeding: Plate EGFR-mutant non-small cell lung cancer (NSCLC) cells (e.g., PC9, H1975) in a 96-well plate at a low density (e.g., 200 cells/well) or in larger culture dishes.[10][12]
-
Initial Drug Exposure: Add this compound to the culture medium at a concentration equal to the predetermined IC50.
-
Monitoring and Media Changes: Monitor the cells for growth. Replace the medium with fresh, drug-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the surviving cells have formed colonies and reached approximately 70-80% confluency, passage them and gradually increase the concentration of this compound.
-
Isolation of Resistant Clones: After several months of continuous culture with increasing drug concentrations (e.g., up to 1 µM), individual resistant clones can be isolated.[10][12]
-
Confirmation of Resistance: Expand the isolated clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.[10]
Protocol 2: Western Blot Analysis of Bypass Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat both parental (sensitive) and this compound-resistant cells with a relevant concentration of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of your proteins of interest (e.g., EGFR, AKT, ERK, MET) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling pathways activated in this compound resistance.
Caption: Workflow for generating and analyzing this compound-resistant cells.
References
- 1. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating WZ4002 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of WZ4002 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is specifically designed to target EGFR harboring mutations such as T790M and L858R, which are common in non-small cell lung cancer (NSCLC).[1] this compound forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of these EGFR mutants, leading to irreversible inhibition.[2][3]
Q2: I'm observing effects in my cellular assay at concentrations of this compound that are much higher than its reported IC50 for mutant EGFR. Could this be due to off-target effects?
A2: Yes, it is highly likely that the observed effects at concentrations significantly above the IC50 for the primary target are due to off-target activities. While this compound is selective for mutant EGFR, at higher concentrations, it can inhibit other kinases, particularly those that have a cysteine residue in a position analogous to Cys797 of EGFR.[4] It is crucial to perform dose-response experiments and compare the cellular potency with the biochemical IC50 for the intended target to investigate this possibility.
Q3: What are the known off-target kinases for this compound?
A3: Kinome profiling studies have identified several off-target kinases for this compound. These include other members of the ErbB family like ERBB2, as well as kinases from the TEC family such as BMX and BTK.[4] The table below summarizes the available quantitative data on the potency of this compound against its primary targets and known off-targets.
Data Presentation: this compound Kinase Selectivity Profile
| Kinase Target | Potency (nM) | Assay Type | Reference |
| Primary Targets | |||
| EGFR L858R/T790M | 0.13 | Kd | [4] |
| EGFR T790M | 2.2 | Kd | [4] |
| EGFR L858R | 1.5 | Kd | [4] |
| EGFR E746_A750/T790M | 2 | IC50 | [1] |
| EGFR L858R/T790M | 8 | IC50 | [1] |
| EGFR E746_A750 | 3 | IC50 | [1] |
| Wild-Type EGFR | |||
| EGFR WT | 14 | Kd | [4] |
| Known Off-Targets | |||
| ERBB2 (HER2) | 32 | IC50 | |
| BTK | 100 | Kd | [4] |
| BMX | >100 | Cellular IC50 | [4] |
| FAK | 100 | Kd | [4] |
| SNARK | Potent Inhibition | % of control | [4] |
Note: The potency values can vary depending on the assay conditions. This table provides a summary of reported values for comparison.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in biochemical assays.
-
Question: Why am I getting variable IC50 values for this compound in my in vitro kinase assays?
-
Answer: As this compound is a covalent inhibitor, its apparent IC50 is highly dependent on the pre-incubation time with the kinase and the ATP concentration in the assay. Longer pre-incubation times will generally result in lower IC50 values due to the time-dependent nature of the covalent bond formation. High ATP concentrations can compete with this compound for binding to the active site before the covalent bond is formed, leading to a higher apparent IC50. To ensure consistency, it is critical to standardize the pre-incubation time and ATP concentration across all experiments. For covalent inhibitors, determining the kinetic parameters kinact/KI provides a more accurate measure of potency than a simple IC50 value.
Issue 2: Unexpected phosphorylation changes in downstream signaling pathways.
-
Question: I'm using this compound to inhibit mutant EGFR, but I'm seeing unexpected changes in the phosphorylation of proteins not directly downstream of EGFR. What could be the cause?
-
Answer: This could be due to off-target inhibition of other kinases that regulate parallel or feedback signaling pathways. For example, if this compound is inhibiting another kinase involved in a different signaling cascade, you may observe changes in the phosphorylation status of its substrates. It is also possible that resistance mechanisms are being activated. Resistance to this compound has been associated with the activation of the IGF1R/PI3K/AKT and ERK/MAPK pathways, which can lead to the phosphorylation of various downstream effectors.[5][6][7] To investigate this, consider using a more selective inhibitor for the suspected off-target kinase as a control or performing a broader phosphoproteomics analysis.
Issue 3: Difficulty in confirming target engagement in cells.
-
Question: How can I confirm that this compound is engaging its intended mutant EGFR target in my cell-based experiments?
-
Answer: A common method is to perform a Western blot to assess the phosphorylation status of EGFR at specific autophosphorylation sites (e.g., Tyr1068, Tyr1173) and its downstream effectors like AKT and ERK.[3] A dose-dependent decrease in the phosphorylation of these proteins upon this compound treatment would indicate on-target activity. Another approach is to use a "washout" experiment. Since this compound is an irreversible inhibitor, its inhibitory effect should persist even after the compound is removed from the culture medium. In contrast, the effects of a reversible inhibitor would diminish after washout.
Issue 4: Cell viability does not correlate with EGFR inhibition.
-
Question: I've confirmed that this compound is inhibiting EGFR phosphorylation, but the effect on cell viability is not as pronounced as expected. Why might this be?
-
Answer: This could be due to the activation of bypass signaling pathways that promote cell survival independently of EGFR. As mentioned, resistance to this compound can be mediated by the activation of the IGF1R and ERK pathways.[5][6][7] These pathways can provide alternative survival signals to the cancer cells, mitigating the effects of EGFR inhibition. To test this, you could try co-treating the cells with this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K/AKT or MEK/ERK inhibitor).
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay for this compound
This protocol is for determining the in vitro potency of this compound against a kinase of interest.
Materials:
-
Recombinant kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ATP
-
Substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of EGFR and its downstream signaling pathways in cultured cells.
Materials:
-
Cell line of interest (e.g., NCI-H1975 for mutant EGFR)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
addressing WZ4002 solubility challenges in aqueous solutions
This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility of WZ4002 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: The recommended and most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Solubility in DMSO has been reported at various concentrations, including 10 mM, 10 mg/mL, and up to 50 mg/mL.[1][2][3][5] It is also soluble in Dimethylformamide (DMF) at up to 50 mg/mL.[3] this compound is considered insoluble in water.[4]
Q2: My this compound powder is not fully dissolving in DMSO. What can I do?
A2: If you encounter difficulty dissolving this compound in DMSO, several techniques can be employed to enhance solubility:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of compounds like this compound.[5][6] Always use newly opened or properly stored anhydrous DMSO.
-
Gentle Heating: Warm the solution in a 37°C water bath for about 10 minutes.[7][8] This can help increase the dissolution rate.
-
Sonication: Use an ultrasonic bath to apply energy, which can help break up compound aggregates and facilitate dissolution.[7][8][9]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is low. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically well below 1%, to minimize solvent toxicity and precipitation.
-
Stepwise Dilution: Instead of diluting directly into the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the rest of the culture medium.
-
Increase Agitation: Add the DMSO stock to the aqueous solution while gently vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations of the compound that can trigger precipitation.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[9] While specific data for this compound is limited, adjusting the pH of your aqueous buffer may improve solubility. This should be tested empirically to ensure it does not affect your experimental model.
Q4: How should I prepare and store this compound stock solutions?
A4: Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10 mM or higher, as solubility permits).[2][5] Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] Properly stored powder can be stable for years at -20°C.[3][5]
Q5: Are there alternative formulation strategies for in vivo studies?
A5: Yes, for in vivo applications where direct DMSO injection is not ideal, co-solvent systems are often used. A common formulation involves a mixture of DMSO, PEG300 (Polyethylene glycol 300), Tween 80, and a saline or water component.[6][8] The exact ratios must be optimized for the specific compound, desired concentration, and animal model.
Quantitative Data Summary
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 10 mM (~4.95 mg/mL) | [1][2][10] |
| DMSO | 10 mg/mL (~20.20 mM) | [5] |
| DMSO | 13 mg/mL (~26.3 mM) | [6] |
| DMSO | ≥24.7 mg/mL | [7][8] |
| DMSO | 50 mg/mL | [3] |
| DMF | 50 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| Water | Insoluble | [4] |
Table 2: Example Stock Solution Preparation (using MW = 494.98 g/mol )
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.02 mL DMSO | 10.10 mL DMSO | 20.20 mL DMSO |
| 5 mM | 0.40 mL DMSO | 2.02 mL DMSO | 4.04 mL DMSO |
| 10 mM | 0.20 mL DMSO | 1.01 mL DMSO | 2.02 mL DMSO |
| Data derived from manufacturer's recommendations.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5 mg of this compound powder.
-
Solvent Addition: Add 1.01 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.[5]
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in appropriate vials. Store immediately at -20°C or -80°C.[6]
Protocol 2: General Method for Diluting this compound into Aqueous Media for Cell-Based Assays
-
Thaw Stock: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 1-2 µL of the 10 mM stock solution into a sterile microcentrifuge tube.
-
Add 100-200 µL of pre-warmed cell culture medium to the tube.
-
Gently pipette up and down or flick the tube to mix. This creates a more dilute, intermediate stock that is less prone to precipitation.
-
-
Final Dilution:
-
While gently swirling the flask or plate containing your cells and media, add the required volume of the intermediate (or direct stock) solution to achieve the final desired concentration.
-
This rapid dispersion is key to preventing precipitation.
-
-
Incubation: Immediately return the culture vessel to the incubator to maintain temperature and pH.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound mechanism of action in the EGFR signaling pathway.
This compound is an irreversible inhibitor that selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][11] By blocking the ATP-dependent autophosphorylation of mutant EGFR, it effectively suppresses downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[1][12] Resistance to this compound has been associated with the reactivation of ERK signaling.[13]
References
- 1. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-techne.com [bio-techne.com]
- 11. Facebook [cancer.gov]
- 12. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing experimental variability in WZ4002 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving WZ4002, a potent, irreversible, mutant-selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively and irreversibly binds to EGFR mutants, particularly those harboring the T790M resistance mutation, by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the kinase.[2][3] This covalent modification blocks ATP-dependent autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[4][5][6][7][8]
2. What are the key advantages of using this compound?
This compound exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR.[6][7] This selectivity is advantageous as it minimizes off-target effects and associated toxicities often seen with less selective EGFR inhibitors.[9] It is particularly effective against the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1]
3. How should I prepare and store this compound?
Proper handling of this compound is critical for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in DMSO.[8][10] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[8][10]
-
Storage: Store the solid compound at -20°C.[8][10] Prepare stock solutions in DMSO and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[5]
4. Which cell lines are sensitive to this compound?
Cell lines harboring activating EGFR mutations in combination with the T790M resistance mutation are generally sensitive to this compound. Examples include:
-
NCI-H1975: Expresses EGFR with both the L858R activating mutation and the T790M resistance mutation.[11]
-
PC-9 GR: A gefitinib-resistant PC-9 cell line that has acquired the T790M mutation.
It is crucial to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct model.[2][12]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of this compound efficacy.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Misidentification or Contamination | Authenticate cell lines using STR profiling. Regularly test for mycoplasma contamination. |
| Incorrect Seeding Density | Optimize cell seeding density for your specific cell line and assay duration. High cell density can lead to nutrient depletion and changes in growth kinetics, affecting drug sensitivity. |
| Assay Interference | Ensure that the components of your assay medium or the detection reagents do not interfere with this compound activity or the assay readout. |
| Development of Drug Resistance | If you are culturing cells with this compound over a prolonged period, resistance may develop. Analyze cells for known resistance mechanisms (see Issue 2). |
Issue 2: Cells develop resistance to this compound over time.
Possible Causes and Solutions:
Acquired resistance to this compound can emerge through various mechanisms that reactivate downstream signaling pathways, bypassing EGFR inhibition.
| Resistance Mechanism | Troubleshooting and Investigation |
| Activation of the IGF1R Pathway | - Western Blot: Probe for increased phosphorylation of IGF1R and its downstream effectors like AKT. Look for decreased expression of IGFBP3.[4][13][14][15] - Co-treatment: Test the combination of this compound with an IGF1R inhibitor (e.g., BMS-536924) to see if sensitivity is restored.[4][14] |
| Activation of the MAPK Pathway | - Western Blot: Assess the levels of phosphorylated and total ERK1/2. Persistent ERK activation despite EGFR inhibition suggests MAPK pathway reactivation.[1][16][17] - Genomic Analysis: Check for amplification of the MAPK1 (ERK2) gene.[1][16][17] - Co-treatment: Evaluate the efficacy of combining this compound with a MEK inhibitor (e.g., selumetinib) to overcome resistance.[3] |
| Other Bypass Tracks | Investigate the activation of other receptor tyrosine kinases, such as MET, which can also drive resistance. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Ba/F3 | EGFR L858R | 2 | [5] |
| Ba/F3 | EGFR L858R/T790M | 8 | [5] |
| Ba/F3 | EGFR E746_A750 del | 3 | [5] |
| Ba/F3 | EGFR E746_A750 del/T790M | 2 | [5] |
| NCI-H1975 | EGFR L858R/T790M | 47 | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Plasma Concentration | 429 ng/mL | [6] |
| Half-life | 2.5 hours | [6] |
| Oral Bioavailability | 24% | [6] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Mandatory Visualization
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Caption: A typical experimental workflow for studying this compound effects.
Caption: Troubleshooting workflow for acquired resistance to this compound.
References
- 1. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Activation of the IGF1R pathway potentially mediates acquired resistance to mutant-selective 3rd-generation EGF receptor tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the IGF1R pathway potentially mediates acquired resistance to mutant-selective 3rd-generation EGF receptor tyrosine kinase inhibitors in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
overcoming WZ4002 resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to the EGFR inhibitor WZ4002 through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[1][3][4] this compound forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of EGFR signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1] A key advantage of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce toxicities associated with WT EGFR inhibition.[1]
Q2: My cells have developed resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound can be broadly categorized into two types:
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On-Target (EGFR-dependent) Resistance: This primarily involves the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation . This mutation prevents the covalent binding of this compound to the Cys797 residue, thereby rendering the drug ineffective. Other, less common on-target mutations that have been identified include L718Q and L844V.
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Off-Target (EGFR-independent) Resistance: This occurs through the activation of alternative or "bypass" signaling pathways that reactivate downstream signaling cascades, allowing cancer cells to survive and proliferate despite continued EGFR inhibition. The most frequently observed bypass pathways include:
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MET Amplification: Increased MET receptor tyrosine kinase signaling can reactivate the PI3K/AKT pathway.
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HGF Overexpression: Hepatocyte growth factor (HGF) is the ligand for the MET receptor, and its overexpression can also drive MET-mediated resistance.[5]
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IGF1R Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway can maintain PI3K/AKT signaling.
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MAPK Pathway Reactivation: Aberrant activation of the MAPK/ERK pathway, sometimes through mutations like KRAS amplification or amplification of MAPK1 (ERK2), can also confer resistance.[6]
-
Q3: Which combination therapies are most effective at overcoming this compound resistance?
The choice of combination therapy depends on the specific resistance mechanism. Below are some evidence-based combination strategies:
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For MET Amplification/HGF Overexpression: Combining this compound with a MET inhibitor (e.g., Crizotinib or E7050) has been shown to be effective.[5][7] This dual blockade inhibits both EGFR and MET signaling, suppressing downstream pathways like PI3K/AKT and MAPK/ERK.[5][7]
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For MAPK Pathway Reactivation: Co-treatment with a MEK inhibitor (e.g., Trametinib) can prevent ERK1/2 reactivation and enhance this compound-induced apoptosis.[6][8] This combination has been shown to delay the emergence of resistance in preclinical models.[8]
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For PI3K/AKT Pathway Reactivation: A dual PI3K/mTOR inhibitor (e.g., BEZ235) can be used to suppress this pathway. While direct studies with this compound are limited, BEZ235 has shown synergy with other TKIs in resistant models.
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For General Resistance or to Enhance Efficacy:
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Cetuximab: This monoclonal antibody targets EGFR and can enhance the efficacy of this compound in both T790M and non-T790M resistance models. The combination can lead to a more effective degradation of the EGFR protein.
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Src inhibitors (e.g., Saracatinib): Src kinase can be involved in resistance signaling. Combining this compound with a Src inhibitor may be beneficial in certain contexts.
-
Troubleshooting Guides
Problem 1: Loss of this compound Efficacy in Cell Culture
| Possible Cause | Suggested Solution |
| Development of Resistance | 1. Sequence the EGFR kinase domain of your resistant cells to check for the C797S mutation. 2. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways (e.g., phospho-MET, phospho-IGF1R). 3. Conduct a Western blot analysis for key signaling nodes (p-AKT, p-ERK) to confirm pathway reactivation. |
| Incorrect Drug Concentration | 1. Verify the IC50 of this compound in your parental (sensitive) cell line using a cell viability assay (e.g., MTT, MTS). 2. Ensure the this compound stock solution is fresh and has been stored correctly. |
| Cell Line Contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. |
Problem 2: Suboptimal Synergy with Combination Therapy in vitro
| Possible Cause | Suggested Solution |
| Incorrect Dosing Schedule | 1. Determine the IC50 of each drug individually in your resistant cell line. 2. Perform a synergy analysis (e.g., using the Chou-Talalay method to calculate a Combination Index, CI) with a matrix of different concentrations of both drugs to find the optimal synergistic ratio. A CI < 1 indicates synergy.[9] |
| Inappropriate Combination Partner | 1. Confirm the resistance mechanism in your cell line (see Problem 1). For example, a MEK inhibitor will likely not be effective if resistance is driven solely by MET amplification. 2. Test a panel of inhibitors targeting different bypass pathways to identify the most effective combination for your specific resistant model. |
| Experimental Variability | 1. Ensure consistent cell seeding density and treatment duration across experiments. 2. Use appropriate controls , including single-agent treatments at the same concentrations used in the combination. |
Problem 3: Lack of In Vivo Efficacy in Xenograft Models
| Possible Cause | Suggested Solution |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Verify the drug formulation and administration route. this compound is often formulated in 10% NMP/90% PEG-300 for in vivo studies.[8] 2. Perform a pilot PK/PD study. Collect tumor tissue after a few doses to confirm by Western blot or immunohistochemistry (IHC) that the target (e.g., p-EGFR, p-MET, p-ERK) is being inhibited.[1][7] |
| Tumor Heterogeneity | 1. Analyze multiple tumors from the same treatment group to assess the consistency of the response. 2. Consider establishing patient-derived xenograft (PDX) models , which may better reflect the heterogeneity of clinical resistance. |
| Toxicity of the Combination | 1. Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior). 2. Adjust the dosage or schedule of one or both drugs if toxicity is observed. Some combinations, like high-dose crizotinib and afatinib (a related TKI), have been shown to cause severe adverse events. |
Data Presentation: Efficacy of Combination Therapies
Table 1: In Vitro IC50 Values (nM) of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| PC-9 | delE746_A750 | ~7 | [1] |
| H1975 | L858R/T790M | ~8 | [2] |
| PC-9 GR4 | delE746_A750/T790M | ~3 | [1] |
| Ba/F3 | L858R/T790M | 8 | [2] |
Table 2: Efficacy of this compound Combination Therapies in Preclinical Models
| Combination | Resistance Model | Effect | Quantitative Data | Reference |
| This compound + Trametinib (MEKi) | PC9 GR4 Xenograft (delE746_A750/T790M) | Prevents tumor regrowth | Combination led to tumor cures (no regrowth after treatment cessation) in some models. | [8] |
| This compound + Trametinib (MEKi) | EGFR L858R/T790M GEMM | Greater tumor regression | Combination was significantly more effective than this compound alone (p=0.0041 at 2 weeks). | [8] |
| This compound + E7050 (METi) | HCC827ER Xenograft (MET amplification) | Marked decrease in cell proliferation | Proliferation index (Ki-67 staining) reduced to 4% with combination vs. 45% with this compound alone. | [10] |
| This compound + Crizotinib (METi) | TD/MET Mouse Model (EGFR del19/T790M + MET overexpression) | Tumor regression | Combination therapy led to tumor regression, whereas single agents did not. | [7] |
| This compound + Navitoclax (Bcl-2 inhibitor) | PC9-GR3 Xenograft (delE746_A750/T790M) | Tumor regression | Combination treatment induced tumor regression in a model with a diminished apoptotic response to this compound alone. | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines through continuous exposure to escalating drug concentrations.[12]
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Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental (sensitive) cell line using a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo).
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Initial Exposure: Culture parental cells in media containing this compound at a concentration equal to the IC50.
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Monitor and Passage: Initially, a large fraction of cells will die. Monitor the culture and replace the drug-containing media every 3-4 days. When the surviving cells repopulate the flask, passage them and continue culturing at the same drug concentration.
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Dose Escalation: Once the cells are growing steadily at the current concentration (typically after 2-3 passages), double the concentration of this compound.
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Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months.
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Isolate Clones: Once cells are proliferating at a high concentration of this compound (e.g., 1 µM), isolate and expand single-cell clones by limiting dilution or cell sorting.
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Confirm Resistance: Characterize the established clones by determining their this compound IC50 and comparing it to the parental line. A significant increase in IC50 confirms the resistant phenotype.
Protocol 2: Western Blot for Phospho-Protein Analysis in Combination Therapy
This protocol outlines the key steps for assessing the phosphorylation status of signaling proteins like AKT and ERK following drug treatment.[13][14]
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Cell Treatment: Seed cells and allow them to attach overnight. Treat with this compound, the combination drug, or both for the desired time (e.g., 8 hours). Include a vehicle (DMSO) control.
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Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors . This is critical to preserve phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
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Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated protein of interest (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK) as a loading control.
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Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample to determine the relative phosphorylation level.
Visualizations
Caption: Key resistance pathways to this compound therapy.
Caption: Logic for selecting a combination therapy.
Caption: Workflow for testing combination therapies.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual PI3K/AKT/mTOR inhibitor BEZ235 synergistically enhances the activity of JAK2 inhibitor against cultured and primary human myeloproliferative neoplasm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
troubleshooting inconsistent results in WZ4002 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing WZ4002 in their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, leading to inconsistent or unexpected results.
Question: Why am I observing variable IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values in cell viability assays (e.g., MTS, MTT) can stem from several factors:
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Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and authenticated. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
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Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the final readout. Use a consistent seeding density across all plates and experiments.
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This compound Stock Solution Integrity: this compound is typically dissolved in DMSO. Ensure the stock solution is properly stored at -20°C or -80°C to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
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Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time (e.g., 72 hours) for all experiments to ensure comparability.
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Presence of Serum: Components in fetal bovine serum (FBS) can bind to the drug or affect cell growth rates, leading to variability. Consider using a consistent percentage of FBS or serum-free media for the duration of the drug treatment.
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Solubilization Issues: In MTT assays, incomplete solubilization of formazan crystals will lead to inaccurate absorbance readings. Ensure complete dissolution before reading the plate.
Question: My Western blot results show inconsistent inhibition of EGFR phosphorylation after this compound treatment. What could be the cause?
Answer: Several factors can contribute to variability in Western blot results for phosphorylated EGFR (p-EGFR) and downstream targets:
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Suboptimal this compound Concentration or Treatment Time: Ensure that the concentration and duration of this compound treatment are sufficient to inhibit EGFR phosphorylation. A dose-response and time-course experiment is recommended to determine optimal conditions for your specific cell line.
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Cell Lysis and Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results. Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the extraction process.
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Loading Inconsistencies: Unequal protein loading between lanes is a common source of error. Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of total protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
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Antibody Performance: The quality and specificity of the primary antibodies against p-EGFR and total EGFR are critical. Use validated antibodies and optimize their dilution to achieve a good signal-to-noise ratio.
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Membrane Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane can result in weak or inconsistent signals. Ensure proper sandwich setup and optimize transfer time and voltage.
Question: I have developed a this compound-resistant cell line. What are the potential mechanisms of resistance?
Answer: Acquired resistance to this compound is a known phenomenon and can occur through several mechanisms:
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Secondary Mutations in EGFR: The most common resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of this compound to EGFR. Other less common mutations, such as L718Q and L844V, have also been reported to confer resistance.
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Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. This can include the activation of:
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Histological Transformation: In some cases, lung adenocarcinoma cells can undergo a transformation to small cell lung cancer, which is a different subtype of lung cancer that is not dependent on EGFR signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] It specifically targets EGFR isoforms with the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors, as well as activating mutations such as L858R and exon 19 deletions.[6] this compound forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition of its kinase activity.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[7] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for mutant EGFR, it can inhibit other kinases that possess a cysteine residue in a homologous position to Cys797 in EGFR. Some of the known off-targets include certain members of the TEC family of kinases. However, this compound is significantly less potent against wild-type EGFR and other kinases compared to its activity against mutant EGFR.[6]
Q4: Can this compound be used in in vivo experiments?
A4: Yes, this compound has been shown to be effective in in vivo models of NSCLC harboring EGFR T790M mutations.[6] It has demonstrated the ability to inhibit tumor growth and induce tumor regression in mouse xenograft models.[6][8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Genotype | Assay Type | IC50 (nM) | Reference |
| PC-9 | del E746-A750 | MTS | 7 | [6] |
| PC-9 GR | del E746-A750/T790M | MTS | 6 | [6] |
| H1975 | L858R/T790M | MTS | 47 | [6] |
| Ba/F3 | EGFR L858R | MTS | 2 | [6] |
| Ba/F3 | EGFR L858R/T790M | MTS | 8 | [6] |
| Ba/F3 | EGFR del E746-A750 | MTS | 2 | [6] |
| Ba/F3 | EGFR del E746-A750/T790M | MTS | 6 | [6] |
Experimental Protocols
Cell Viability (MTS) Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for p-EGFR
Methodology:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired duration. Include vehicle (DMSO) and untreated controls.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Protein Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA protein assay.
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Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.
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Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR diluted in 5% BSA in TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal.
Mandatory Visualization
Caption: this compound inhibits mutant EGFR signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Optimizing WZ4002 Treatment for Maximal Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WZ4002 to induce maximal apoptosis in cancer cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the selective and covalent inhibition of mutant EGFR, particularly those harboring the T790M resistance mutation. This compound binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This sustained inhibition of EGFR signaling ultimately drives the cell into apoptosis.
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cell lines harboring EGFR activating mutations in combination with the T790M resistance mutation are particularly sensitive to this compound. Non-small cell lung cancer (NSCLC) cell lines such as NCI-H1975, which expresses the L858R/T790M double mutation, are commonly used models to study the effects of this compound. Sensitivity can be determined by assessing the half-maximal inhibitory concentration (IC50) for cell viability.
Q3: How does this compound induce apoptosis?
A3: By irreversibly inhibiting the kinase activity of mutant EGFR, this compound blocks downstream signaling pathways that are critical for cell survival. The inhibition of the PI3K/AKT and MAPK/ERK pathways leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., BIM). This shift in the balance of pro- and anti-apoptotic signals culminates in the activation of the intrinsic apoptotic cascade, characterized by mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Q4: What are the key markers to confirm this compound-induced apoptosis?
A4: Several key events can be monitored to confirm apoptosis induction by this compound. These include:
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Phosphatidylserine (PS) externalization: An early event in apoptosis where PS flips from the inner to the outer leaflet of the plasma membrane, detectable by Annexin V staining.
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Caspase activation: The cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.
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PARP cleavage: The cleavage of Poly (ADP-ribose) polymerase by activated caspases is a hallmark of apoptosis.
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DNA fragmentation: The cleavage of genomic DNA into internucleosomal fragments, which can be detected by a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Troubleshooting Guides
This section addresses common issues encountered during this compound treatment experiments aimed at inducing apoptosis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of apoptosis | 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit EGFR signaling. 2. Inappropriate treatment duration: The incubation time may be too short for the apoptotic program to be fully executed. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to this compound (e.g., MAPK1 amplification, EGFR C797S mutation). 4. Incorrect assessment of apoptosis: The chosen apoptosis assay may not be sensitive enough or performed at the optimal time point. | 1. Perform a dose-response experiment: Titrate this compound concentrations around the known IC50 value for your cell line to determine the optimal concentration for apoptosis induction. 2. Conduct a time-course experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48, 72 hours) after this compound treatment to identify the peak of apoptotic activity.[1] 3. Verify cell line genotype: Confirm the presence of the target EGFR mutation (T790M). If resistance is suspected, investigate downstream signaling pathways (e.g., check for persistent ERK activation) or sequence the EGFR kinase domain for additional mutations. 4. Use multiple apoptosis assays: Combine an early marker (Annexin V) with a late marker (TUNEL or PARP cleavage) to get a comprehensive view of the apoptotic process. |
| High background apoptosis in control cells | 1. Cell culture stress: Over-confluency, nutrient deprivation, or harsh handling can induce apoptosis. 2. Contamination: Mycoplasma or other microbial contamination can trigger cell death. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Maintain optimal cell culture conditions: Ensure cells are seeded at an appropriate density and have sufficient nutrients. Handle cells gently during passaging and treatment. 2. Regularly test for contamination: Implement routine screening for mycoplasma and other contaminants. 3. Use a low concentration of vehicle: Keep the final concentration of the solvent (e.g., DMSO) below 0.1% and include a vehicle-only control in all experiments. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with prolonged culturing. 2. Inconsistent this compound preparation: Errors in dilution or storage of the this compound stock solution. 3. Variations in assay timing: Slight differences in incubation times can lead to different levels of apoptosis. | 1. Use a consistent range of passage numbers: Thaw a new vial of cells after a defined number of passages. 2. Prepare fresh this compound dilutions: Aliquot the stock solution and store it properly. Prepare fresh working dilutions for each experiment. 3. Standardize all incubation times: Use a timer and adhere strictly to the established protocol. |
Data Presentation
This compound IC50 Values in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, providing a starting point for determining experimental concentrations.
| Cell Line | EGFR Genotype | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 47[2] |
| PC-9 | del E746_A750 | 2 |
| PC-9 GR (Gefitinib Resistant) | del E746_A750/T790M | 6 |
| Ba/F3 | L858R | 2 |
| Ba/F3 | L858R/T790M | 8 |
Time-Dependent Induction of Apoptosis by this compound
While specific percentages of apoptosis can vary between cell lines and experimental conditions, a general time-course of this compound-induced apoptosis can be expected as follows. It is recommended to perform a time-course experiment for your specific cell line to determine the optimal treatment duration.
| Time Point | Expected Apoptotic Events |
| 0-6 hours | Inhibition of EGFR phosphorylation and downstream signaling (p-AKT, p-ERK) begins. Early signs of apoptosis, such as phosphatidylserine externalization (Annexin V staining), may become detectable. |
| 6-24 hours | Caspase activation and PARP cleavage become more prominent. The percentage of Annexin V-positive cells increases significantly.[1] |
| 24-72 hours | Late-stage apoptosis, characterized by DNA fragmentation (TUNEL positive), becomes more widespread. The percentage of late apoptotic/necrotic cells (Annexin V and Propidium Iodide double-positive) increases.[1] |
| >72 hours | The majority of sensitive cells will have undergone apoptosis. A plateau or decrease in the percentage of apoptotic cells may be observed as they detach and are cleared.[3] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the predetermined time points.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TUNEL Assay for Detection of DNA Fragmentation
This protocol outlines the detection of late-stage apoptosis through the labeling of DNA strand breaks.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS (Fixation Buffer)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips in a 24-well plate or in a multi-well plate suitable for imaging or flow cytometry.
-
Treat cells with this compound as required.
-
Wash the cells once with PBS.
-
Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the DNA strand breaks with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI or Hoechst stain if desired.
-
Mount the coverslips or analyze the plate on a fluorescence microscope or flow cytometer.
PARP Cleavage Detection by Western Blot
This protocol describes the detection of the 89 kDa cleaved fragment of PARP, a hallmark of caspase-dependent apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and a corresponding decrease in the 116 kDa full-length PARP.
Visualizations
References
- 1. Tumor cells can follow distinct evolutionary paths to become resistant to epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce WZ4002-induced toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WZ4002 in animal models. The content focuses on strategies for proactive monitoring and management of potential toxicities, drawing from data on this compound and analogous third-generation EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it relate to toxicity?
A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its key feature is its high selectivity for EGFR harboring activating mutations (e.g., L858R, Del-19) and the T790M resistance mutation, while being significantly less potent against wild-type (WT) EGFR.[1] This selectivity is the primary reason for its improved toxicity profile compared to first and second-generation EGFR TKIs. Toxicities such as skin rash and diarrhea, which are common with less selective inhibitors, are caused by the inhibition of WT EGFR in healthy tissues like skin and the gastrointestinal tract.[1][2] By sparing WT EGFR, this compound is designed to minimize these side effects.[1]
Q2: What is the reported toxicity profile of this compound in preclinical animal models?
A2: Preclinical studies have highlighted the favorable safety profile of this compound. In a key in vivo study using murine models of lung cancer, there were no signs of overt toxicity compared with vehicle-treated mice over a two-week period. This assessment was based on stable body weight, normal serum creatinine levels, and normal total white blood cell counts.[1] The compound was specifically chosen for in vivo experiments because of its low potency against WT EGFR, which was anticipated to lead to better tolerability.[1]
Q3: What potential, albeit rare, adverse effects should I monitor for based on data from other third-generation EGFR TKIs?
A3: While this compound itself has shown minimal toxicity in short-term studies, it is prudent to be aware of adverse events associated with other third-generation EGFR TKIs, especially in long-term or high-dose experiments. These may include:
-
Hyperglycemia: This was a notable, unexpected adverse event with rociletinib, another third-generation TKI, which was not predicted by initial animal studies.[3][4] It is caused by off-target inhibition of the IGF1-R/IR pathway.[3]
-
Diarrhea and Rash: Though typically much milder and less frequent than with older TKIs, these can still occur.[5]
-
Myotoxicity and Pneumonitis: While rare, muscle toxicity and pneumonitis have been reported with osimertinib, particularly at high plasma concentrations.[6][7][8]
-
Kidney Toxicity: In one study, high doses of osimertinib in combination with another TKI led to potential kidney toxicity in mice, suggesting dose optimization is critical.[9]
Q4: Is dose reduction a viable strategy to mitigate potential toxicity with this compound?
A4: Yes. As a general principle in pharmacology, dose reduction is a primary strategy for managing treatment-related adverse events. Studies with osimertinib have shown a correlation between high plasma exposure and the incidence of severe toxicity.[7][8] A proposed 50% dose reduction in patients with high exposure was predicted to lower the risk of severe toxicity by 53%.[7] If any signs of toxicity (e.g., significant weight loss, lethargy) are observed in an animal study, reducing the dose of this compound would be the first logical step.
Troubleshooting Guide: Proactive Monitoring and Management
This guide provides a systematic approach to monitoring animal health and addressing potential adverse events during this compound treatment.
| Issue/Observation | Potential Cause | Recommended Action(s) |
| Significant Body Weight Loss (>15%) | Drug toxicity, dehydration, reduced food intake due to malaise. | 1. Immediately weigh the affected animal(s) to confirm the percentage of weight loss. 2. Provide supportive care: subcutaneous fluids (e.g., sterile saline) and palatable, high-calorie food supplements. 3. Reduce this compound dose by 25-50% for the next administration cycle. 4. If weight loss exceeds 20% or is accompanied by severe clinical signs, consider pausing treatment or euthanizing the animal according to IACUC guidelines.[10] |
| Skin Rash or Dermatitis | On-target (WT EGFR) or off-target inhibition in skin keratinocytes. | 1. Document the severity and distribution of the rash. 2. For mild, localized irritation, no action may be needed. 3. For more significant rash, consider pre-emptive or reactive topical treatments used for other EGFR TKIs, such as hydrocortisone cream.[2] 4. If the rash is severe or causes distress, consider dose reduction of this compound. |
| Diarrhea | Inhibition of EGFR in the gastrointestinal tract. | 1. Ensure animals have unrestricted access to water to prevent dehydration. 2. Clean cages more frequently to maintain hygiene. 3. If diarrhea is severe (leading to dehydration or weight loss), provide supportive care (subcutaneous fluids) and reduce the this compound dose. |
| Lethargy, Hunched Posture, Piloerection | General malaise, systemic toxicity. | 1. Perform a full clinical assessment and score the animal's condition.[10] 2. Provide supportive care as needed (fluids, nutritional support). 3. Consider collecting a blood sample for exploratory analysis (CBC, clinical chemistry) if permitted by the protocol. 4. A dose reduction or treatment holiday is strongly recommended. |
| Unexpected Mortality | Acute toxicity, severe metabolic disturbance (e.g., potential hyperglycemia). | 1. Perform a gross necropsy immediately to identify potential causes of death. 2. Collect relevant tissues (liver, kidney, GI tract, heart, lungs) and fix in formalin for subsequent histopathological analysis. 3. Review dosing procedures to rule out errors. 4. Consider reducing the dose for the remaining animals in the cohort. |
Quantitative Data Summary
Table 1: this compound Safety Profile in Murine Models Data extracted from Zhou et al., Nature, 2009.
| Parameter | Vehicle Control | This compound (25-50 mg/kg) | Outcome |
| Body Weight | Stable | No significant change | No overt toxicity observed[1] |
| Serum Creatinine | Normal | Normal | No overt toxicity observed[1] |
| Total White Blood Cells | Normal | Normal | No overt toxicity observed[1] |
Table 2: Common Grade 3/4 (Severe) Toxicities of Other Third-Generation EGFR TKIs (Clinical Data) This table provides context for potential off-target effects that could theoretically be investigated for this compound in long-term or high-dose animal studies.
| Adverse Event | Rociletinib | Osimertinib |
| Hyperglycemia | 17-22%[3][4] | Less common |
| Diarrhea | ~3% | ~2-4%[5][7] |
| Rash | <1% | ~1%[7] |
| QTc Prolongation | ~11-17%[4][11] | ~1% |
| Pneumonitis | ~2% | ~3-4% |
Experimental Protocols
Protocol: In Vivo Tolerability Assessment of this compound in Mice
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) or tumor-bearing immunodeficient mice (e.g., NSG or NU/J) aged 6-8 weeks. Allow at least one week of acclimatization.
-
Group Allocation: Randomly assign animals to groups (n=5-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Group 2: this compound at therapeutic dose (e.g., 25 mg/kg).
-
Group 3: this compound at high dose (e.g., 50 mg/kg).
-
Group 4: this compound at supra-high dose (e.g., 100 mg/kg).
-
-
Drug Formulation & Administration:
-
Prepare a fresh suspension of this compound in the vehicle on each dosing day.
-
Administer the formulation once daily via oral gavage (p.o.) at a volume of 10 mL/kg.
-
-
Monitoring and Data Collection:
-
Body Weight: Measure and record daily for the first week, then three times weekly for the remainder of the study.
-
Clinical Observations: Perform daily checks for signs of toxicity, including changes in posture, activity level, fur texture (piloerection), and signs of diarrhea or skin irritation. Use a standardized clinical scoring system.[10]
-
Food and Water Intake: Monitor consumption if significant weight loss is observed.
-
-
Study Endpoints:
-
The primary endpoint for toxicity is a body weight loss of >20% or a severe clinical score, at which point the animal should be euthanized.
-
The study duration is typically 14-28 days for a sub-acute toxicity assessment.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for complete blood count (CBC) and serum clinical chemistry analysis (including markers for liver and kidney function like ALT, AST, BUN, creatinine).
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, GI tract, skin). Weigh the liver and spleen.
-
Fix collected organs in 10% neutral buffered formalin for at least 24 hours for subsequent histopathological processing and evaluation.
-
Visualizations
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Improving the tolerability of osimertinib by identifying its toxic limit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug sensitivity and allele-specificity of first-line osimertinib resistance EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Preclinical Head-to-Head: WZ4002 vs. Osimertinib in EGFR T790M-Driven Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of two potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), WZ4002 and osimertinib. The focus is on their efficacy in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation.
Both this compound and osimertinib are irreversible inhibitors that selectively target mutant forms of EGFR, including the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs.[1][2] They achieve this by forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[3][4] This guide synthesizes available preclinical data to offer a comparative view of their potency and efficacy.
In Vitro Efficacy: Potent Inhibition of T790M Mutant Cell Lines
This compound and osimertinib have demonstrated potent, nanomolar-range inhibition of cell lines driven by EGFR T790M mutations. The following tables summarize their half-maximal inhibitory concentrations (IC50) from various studies.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | EGFR L858R/T790M | 8 | [1] |
| Ba/F3 | EGFR del E746_A750/T790M | 6 | [1] |
| PC9 GR | EGFR del E746_A750/T790M | 23 | [1] |
| H1975 | EGFR L858R/T790M | 47 | [5] |
| Cell Line | EGFR Mutation Status | Osimertinib (AZD9291) IC50 (nM) | Reference |
| LoVo | L858R/T790M EGFR | 11.44 | [6] |
| H1975 | L858R/T790M | <15 | [7] |
| PC-9VanR | ex19del/T790M | <15 | [7] |
In Vivo Efficacy in T790M Models: Evidence of Tumor Regression
This compound: In a two-week efficacy study using genetically engineered mouse models harboring either EGFR L858R/T790M or del E746_A750/T790M mutations, this compound treatment resulted in significant tumor regressions compared to vehicle alone.[8] Pharmacodynamic studies confirmed that this compound effectively inhibited the phosphorylation of EGFR, as well as the downstream signaling proteins AKT and ERK1/2, in the tumors of treated mice.[8]
Osimertinib: Preclinical studies in mouse xenograft models using H1975 (L858R/T790M) or PC9 (EGFR exon 19 deletion) cells showed that once-daily oral administration of osimertinib led to profound and sustained tumor regression in a dose-dependent manner.[8] Significant tumor shrinkage was observed within five days of treatment in tumors with both activating EGFR mutations and the T790M resistance mutation.[8]
Signaling Pathway Inhibition
Both this compound and osimertinib exert their anti-cancer effects by inhibiting the downstream signaling pathways that are constitutively activated by mutant EGFR. This includes the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[1]
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of WZ4002 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The third-generation epidermal growth factor receptor (EGFR) inhibitor, WZ4002, has demonstrated significant promise in overcoming resistance to earlier-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), particularly in tumors harboring the T790M resistance mutation. However, as with many targeted therapies, acquired resistance to this compound can emerge through the activation of bypass signaling pathways. This has spurred research into combination strategies to enhance its efficacy and forestall resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations.
I. This compound in Combination with MET Inhibitors
Activation of the MET receptor tyrosine kinase is a key mechanism of resistance to EGFR inhibitors. Co-inhibition of both EGFR and MET has shown significant synergistic anti-tumor activity.
Data Presentation: In Vitro and In Vivo Efficacy
The combination of this compound with MET inhibitors such as crizotinib and E7050 has been evaluated in various EGFR-mutant NSCLC cell lines and xenograft models.
| Cell Line | EGFR Mutation | Resistance Mechanism | Combination | Key Findings | Reference |
| H1975 | L858R/T790M | T790M | This compound + Crizotinib | Crizotinib overcomes HGF-induced resistance to this compound. Combination significantly inhibits tumor growth in vivo compared to single agents. | [1] |
| PC-9/HGF | Exon 19 del | HGF Overexpression | This compound + E7050 | E7050 sensitizes cells to this compound, inhibiting EGFR and Met phosphorylation. | [2] |
| HCC827ER | Exon 19 del | MET Amplification | This compound + E7050 | Combination treatment effectively inhibits the growth of erlotinib-resistant tumors. | [2] |
Table 1: Synergistic effects of this compound with MET inhibitors in vitro.
In vivo studies using mouse xenograft models have corroborated these in vitro findings, demonstrating significant tumor growth inhibition with combination therapy.
| Xenograft Model | Treatment Groups | Tumor Growth Inhibition | Reference |
| H1975/HGF | This compound (25 mg/kg) + Crizotinib (10 mg/kg) | Markedly suppressed tumor growth compared to either agent alone. | [1][3] |
| H1975/HGF | This compound (25 mg/kg) + Crizotinib (25 mg/kg) | Greater tumor growth suppression than with the lower dose of crizotinib. | [1][3] |
Table 2: In vivo efficacy of this compound and crizotinib combination.
Signaling Pathway
The synergy between this compound and MET inhibitors arises from the dual blockade of parallel signaling pathways that drive tumor cell proliferation and survival.
II. This compound in Combination with MEK Inhibitors
Reactivation of the MAPK pathway, often through ERK1/2, is another mechanism of resistance to EGFR inhibitors. Combining this compound with a MEK inhibitor like trametinib can prevent this resistance.
Data Presentation: In Vitro and In Vivo Efficacy
The combination of this compound and trametinib has been shown to enhance apoptosis and delay the emergence of resistance in EGFR-mutant cell lines.
| Cell Line | EGFR Mutation | Combination | Key Findings | Reference |
| PC9 | Exon 19 del | This compound + Trametinib | Combination prevents ERK1/2 reactivation and enhances this compound-induced apoptosis. | [4] |
| PC9WZR | Exon 19 del/T790M | This compound + CI-1040 (MEKi) | Combination increases mitochondrial priming, predicting cell death. | [5] |
Table 3: Synergistic effects of this compound with MEK inhibitors in vitro.
In vivo studies have demonstrated that the combination of this compound and trametinib leads to enhanced tumor regression and improved survival.
| Xenograft Model | Treatment Groups | Outcome | Reference |
| EGFR L858R/T790M GEMM | This compound + Trametinib | Significant tumor regression and increased survival compared to this compound alone. | [4] |
Table 4: In vivo efficacy of this compound and trametinib combination.
Signaling Pathway
This combination strategy effectively shuts down a critical downstream signaling pathway, leading to enhanced cancer cell death.
References
- 1. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating WZ4002's In Vitro Efficacy in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of WZ4002, a mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is designed to offer an objective overview of its performance against other relevant EGFR inhibitors, supported by available experimental data. This document summarizes key in vivo findings, details experimental protocols, and visualizes critical biological pathways and workflows to aid in research and drug development decisions.
In Vivo Performance Comparison of EGFR Inhibitors
This compound has demonstrated significant efficacy in preclinical in vivo models, particularly those harboring the EGFR T790M resistance mutation. While direct head-to-head in vivo comparative studies with other third-generation inhibitors like osimertinib are limited in publicly available literature, this section summarizes the key in vivo data for this compound and provides context with data from studies on afatinib and osimertinib.
Table 1: Summary of In Vivo Efficacy of this compound in Murine Lung Cancer Models
| Parameter | This compound |
| Mouse Model | Genetically engineered mice with EGFR delE746_A750/T790M or L858R/T790M mutations[1] |
| Dosage | 2.5 mg/kg or 25 mg/kg, administered orally[1] |
| Treatment Duration | 2 weeks[1] |
| Tumor Growth Inhibition | Significant tumor regression observed via MRI imaging[1] |
| Mechanism of Action (In Vivo) | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation[1] |
| Biomarker Modulation | Increased TUNEL-positive (apoptotic) cells and decreased Ki67-positive (proliferating) cells[1] |
| Selectivity | Less potent against wild-type EGFR in vivo compared to erlotinib[1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Achievable Plasma Concentration | 429 ng/mL[1] |
| Half-life | 2.5 hours[1] |
| Oral Bioavailability | 24%[1] |
Table 3: Overview of In Vivo Studies for Comparator EGFR Inhibitors (Note: Not Direct Head-to-Head Comparisons)
| Inhibitor | Mouse Model | Key In Vivo Findings |
| Osimertinib | EGFR-mutant NSCLC brain metastases models | Demonstrated greater penetration of the mouse blood-brain barrier than gefitinib, rociletinib, or afatinib and induced sustained tumor regression.[2] |
| Afatinib | H2170 (HER2-amplified) and H1781 (HER2-mutant) xenograft models | Significantly inhibited tumor growth at a dose of 20 mg/kg. |
| NPC xenograft model | Modestly inhibited tumor growth as a single agent. Combination with gemcitabine showed a more significant antitumor effect. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited for this compound, offering a reproducible framework for further research.
Murine Model of EGFR T790M-Driven Lung Cancer
-
Animal Model: Genetically engineered mice expressing either the EGFR delE746_A750/T790M or L858R/T790M mutant alleles under a doxycycline-inducible promoter were used. Tumor induction was initiated by administering doxycycline in the feed.
-
Tumor Confirmation: The presence of lung tumors was confirmed using magnetic resonance imaging (MRI) before the commencement of treatment.
Drug Administration and Dosing
-
Formulation: this compound was formulated for oral gavage.
-
Dosing Regimen: Mice were treated with either vehicle control, 2.5 mg/kg this compound, or 25 mg/kg this compound. For pharmacodynamic studies, two doses were administered 16 hours apart.[1] For efficacy studies, dosing was carried out for a duration of 2 weeks.[1]
Tumor Volume Assessment
-
Method: Tumor volume was quantified from MRI images taken at baseline and after the 2-week treatment period.
-
Analysis: The relative change in tumor volume was calculated to assess the degree of tumor regression or progression.
Pharmacodynamic Analysis
-
Tissue Collection: Following treatment, mice were sacrificed, and lung tissues were isolated for analysis.
-
Western Blotting:
-
Tumor lysates were prepared from the dissected lung tissue.
-
Protein concentrations were determined using a standard assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
-
Following incubation with HRP-conjugated secondary antibodies, bands were visualized using chemiluminescence.
-
-
Immunohistochemistry (IHC):
-
Lung tumors were fixed in formalin and embedded in paraffin.
-
Tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a citrate-based buffer.
-
Sections were incubated with primary antibodies against Ki67 to assess cell proliferation and processed for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptosis.
-
Stained sections were imaged, and the percentage of positive cells was quantified.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vivo validation of this compound.
References
A Comparative Guide to the Development and Testing of Novel WZ4002 Analogues as Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel WZ4002 analogues against other epidermal growth factor receptor (EGFR) inhibitors. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in the advancement of targeted cancer therapies. This compound is a crucial third-generation EGFR tyrosine kinase inhibitor (TKI) known for its efficacy against the T790M resistance mutation. The analogues discussed herein represent efforts to further enhance potency, selectivity, and the ability to overcome subsequent resistance mechanisms.
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activities of this compound and its novel analogues in comparison to other relevant EGFR inhibitors. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of potency against various EGFR mutant cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Compound/Analogue | EGFR L858R | EGFR L858R/T790M | EGFR del E746_A750 | EGFR del E746_A750/T790M |
| This compound | 2 | 8 | 3 | 2 |
| Analogue 8 | - | 6.3 | - | - |
| Analogue 38 | - | 6.0 | - | - |
| Gefitinib | >1000 | >1000 | - | - |
| HKI-272 | - | - | - | - |
Data compiled from multiple sources. "-" indicates data not available.[1][2]
Table 2: In Vitro Cellular Proliferation Inhibitory Activity (IC50 in µM)
| Compound/Analogue | NCI-H1975 (L858R/T790M) | A549 (WT EGFR) | HepG2 (WT EGFR) |
| This compound | - | - | - |
| Analogue 8 | 0.179 | 0.550 | >1 |
| Analogue 38 | 0.173 | 0.528 | >1 |
Data compiled from multiple sources. "-" indicates data not available.[2]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the development and testing of this compound analogues are provided below.
MTT Cell Proliferation Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.[3]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 72 hours.[4]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[3][5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[6] The absorbance is then measured at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
LanthaScreen™ Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the EGFR kinase.
Protocol:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of a fluorescently labeled tracer in the kinase buffer.[7]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.[7]
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at two different wavelengths (emission ratio).
-
Data Analysis: The loss of FRET due to the displacement of the tracer by the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.
Z'-LYTE™ Kinase Assay
This assay is another FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.
Protocol:
-
Kinase Reaction: A kinase reaction is set up by combining the EGFR kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The test compounds are added at various concentrations.
-
Development Reaction: After the kinase reaction, a site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated peptide substrate.[8]
-
FRET Measurement: Cleavage of the non-phosphorylated substrate disrupts FRET between the two fluorophores on the peptide, leading to a change in the emission ratio. The plate is read on a fluorescence plate reader.
-
Data Analysis: The degree of phosphorylation is determined from the emission ratio, and the inhibitory effect of the compounds is calculated to determine the IC50 values.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway, such as EGFR, AKT, and ERK, upon treatment with the inhibitors.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the this compound analogues for a specified time. After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.[9]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][10]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls. This is typically done overnight at 4°C.[9]
-
Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[9] The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of the compounds.
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their therapeutic effect by inhibiting the kinase activity of EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival. Resistance to these inhibitors can emerge through the reactivation of these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to WZ4002 and Other EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is paramount in the ongoing battle against non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of WZ4002, a third-generation EGFR TKI, with other key inhibitors, focusing on the critical issue of cross-resistance. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to be an invaluable resource for navigating the complexities of EGFR TKI resistance and informing the development of next-generation therapies.
Comparative Efficacy of EGFR TKIs Against Resistant Mutations
The emergence of resistance mutations is a primary driver of treatment failure in EGFR-mutant NSCLC. This compound was developed to target the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs like gefitinib and erlotinib, and second-generation TKIs like afatinib. However, resistance to this compound and other third-generation inhibitors, such as osimertinib, can also arise through various on-target and off-target mechanisms.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against various EGFR-mutant cell lines, providing a quantitative comparison of their potency in the face of different resistance mutations.
| Cell Line | EGFR Mutation(s) | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib (AZD9291) IC50 (nM) | CO-1686 IC50 (nM) |
| PC9 | delE746_A750 | ~10 | >1000 | >1000 | ~10 | ~10 | ~10 |
| PC9-GR4 | delE746_A750/T790M | ~10 | >10000 | >10000 | >1000 | ~10 | ~10 |
| Ba/F3 | L858R/T790M | Not specified | >10000 | >10000 | Not specified | Not specified | Not specified |
| Ba/F3 | Del 19/L718Q | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Resistant |
| Ba/F3 | Del 19/L844V | Resistant | Sensitive | Sensitive | Sensitive | Sensitive | Resistant |
| Ba/F3 | Del 19/C797S | Resistant | Sensitive | Sensitive | Sensitive | Resistant | Resistant |
| Ba/F3 | L858R/T790M/C797S | Resistant | Resistant | Resistant | Resistant | Resistant | Resistant |
Note: IC50 values are approximate and compiled from multiple sources. "Resistant" indicates a significant loss of potency, though specific IC50 values may vary between studies. "Sensitive" indicates that the drug retains significant activity against the mutant cell line.
Mechanisms of Resistance to this compound
Resistance to this compound can be broadly categorized into on-target and off-target mechanisms.
On-target resistance involves the acquisition of new mutations in the EGFR kinase domain that interfere with this compound binding. Key mutations include:
-
C797S: This is a critical mutation as the cysteine at position 797 is the site of covalent binding for irreversible inhibitors like this compound and osimertinib.[1][2][3] The substitution to a serine prevents this covalent bond, rendering the inhibitors ineffective.[1][2][3]
-
L718Q and L844V: These mutations also confer resistance to this compound and the structurally similar CO-1686.[1][4] However, cells with these mutations may retain sensitivity to quinazoline-based EGFR inhibitors like gefitinib and afatinib, as well as to the third-generation inhibitor osimertinib.[1]
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival. A key pathway implicated in this compound resistance is the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway .[5] Activation of IGF1R signaling can lead to downstream activation of the PI3K/AKT pathway, which promotes cell survival even in the presence of effective EGFR inhibition.[5]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
A common method for generating drug-resistant cell lines in vitro involves chronic exposure to the drug of interest.
Protocol:
-
Cell Seeding: Plate parental EGFR-mutant cells (e.g., PC9) in a 96-well plate at a density of 200 cells per well.
-
Drug Exposure: Expose the cells to a constant concentration of this compound (e.g., 1 µM).
-
Clone Selection: Monitor the plates for the emergence of resistant clones. Individual clones are then selected and expanded.
-
Confirmation of Resistance: Once the clones have reached confluence, they are passaged multiple times (e.g., 5 more times) in media containing this compound.
-
Drug Withdrawal and Validation: The drug is then withdrawn from the culture medium, and the resistance phenotype is confirmed using a cell viability assay, such as the MTS assay, to determine the IC50 of this compound on the resistant clones compared to the parental cells.
Cell Viability (MTS) Assay for IC50 Determination
The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR TKI (e.g., this compound, gefitinib) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for a period that allows for the development of a color change (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Visualizing Resistance: Pathways and Workflows
To better understand the complex relationships in this compound cross-resistance, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The development of resistance to EGFR TKIs, including third-generation agents like this compound, remains a significant clinical challenge. Understanding the specific mutations and signaling pathways that drive resistance is crucial for the development of effective next-generation therapies and combination strategies. This guide provides a foundational overview of the cross-resistance landscape for this compound, highlighting the importance of both on-target mutations and the activation of bypass pathways like IGF1R signaling. The provided data and protocols serve as a resource for researchers working to overcome TKI resistance and improve outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 3. Activation of the IGF1R pathway potentially mediates acquired resistance to mutant-selective 3rd-generation EGF receptor tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: WZ4002 and MET Inhibitors Join Forces to Combat EGFR-TKI Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of WZ4002, a mutant-selective EGFR inhibitor, in combination with MET inhibitors for overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs).
The development of acquired resistance to EGFR TKIs remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification of the MET proto-oncogene or overexpression of its ligand, hepatocyte growth factor (HGF), which provides a "bypass" signaling pathway for tumor cell survival. This compound is a potent inhibitor of EGFR, particularly the T790M mutant which is a common cause of resistance to first and second-generation EGFR TKIs.[1][2] This guide delves into the preclinical evidence supporting the co-administration of this compound with MET inhibitors to counteract this resistance mechanism, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Quantitative Data Summary: A Comparative Analysis
The following tables summarize the in vitro and in vivo efficacy of combining this compound with MET inhibitors in preclinical models of EGFR TKI-resistant NSCLC.
Table 1: In Vitro Efficacy of this compound in Combination with MET Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation | MET Status | Treatment | IC50 (µM) | Reference |
| H1975 | L858R, T790M | - | This compound | ~0.008 | [3] |
| H1975 + HGF | L858R, T790M | HGF-induced MET activation | This compound | >1 | [4] |
| H1975 + HGF | L858R, T790M | HGF-induced MET activation | This compound + E7050 (0.3 µM) | ~0.03 | [4] |
| HCC827ER | delE746-A750 | MET Amplification | This compound | >1 | [4] |
| HCC827ER | delE746-A750 | MET Amplification | This compound + E7050 (0.3 µM) | ~0.1 | [4] |
| PC-9/HGF | delE746-A750 | HGF Overexpression | This compound | >1 | [4] |
| PC-9/HGF | delE746-A750 | HGF Overexpression | This compound + E7050 (0.3 µM) | ~0.03 | [4] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data are approximated from published graphs.
Table 2: In Vivo Efficacy of this compound in Combination with MET Inhibitors in Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume Change (%) | Reference |
| TD/MET (EGFR del19/T790M + MET) | This compound (50mg/kg) | -23.2 | [5] |
| TD/MET (EGFR del19/T790M + MET) | Crizotinib | No significant reduction | [5] |
| TD/MET (EGFR del19/T790M + MET) | This compound + Crizotinib | Significant tumor regression | [5] |
| H1975/HGF (EGFR L858R/T790M + HGF) | This compound (25mg/kg) | Slight suppression | [6] |
| H1975/HGF (EGFR L858R/T790M + HGF) | Crizotinib (10mg/kg) | No inhibition | [6] |
| H1975/HGF (EGFR L858R/T790M + HGF) | This compound + Crizotinib | Marked suppression | [6] |
| PC-9/HGF#5 (EGFR delE746-A750 + HGF) | This compound (25mg/kg) | Slight suppression | [4] |
| PC-9/HGF#5 (EGFR delE746-A750 + HGF) | E7050 (25mg/kg) | Slight suppression | [4] |
| PC-9/HGF#5 (EGFR delE746-A750 + HGF) | This compound + E7050 | Significant reduction | [4] |
| HCC827ER (EGFR delE746-A750 + MET Amp) | This compound (25mg/kg) | Slight inhibition | [4] |
| HCC827ER (EGFR delE746-A750 + MET Amp) | E7050 (25mg/kg) | Slight inhibition | [4] |
| HCC827ER (EGFR delE746-A750 + MET Amp) | This compound + E7050 | Potent inhibition | [4] |
Tumor volume changes are reported as observed in the referenced studies. "Significant" and "marked" indicate a statistically significant reduction in tumor volume compared to single-agent or control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR and MET signaling pathways and points of inhibition.
Caption: Workflow for in vitro evaluation of inhibitor combinations.
Caption: Workflow for in vivo (xenograft) evaluation of inhibitor combinations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from Nakagawa et al., 2012.[4]
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum. Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Various concentrations of this compound, a MET inhibitor (e.g., E7050 or crizotinib), or the combination of both are added to the wells. A vehicle control (e.g., DMSO) is also included. For experiments investigating HGF-induced resistance, recombinant HGF (e.g., 40 ng/mL) is added to the medium. The plates are then incubated for an additional 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of inhibition against the drug concentration.
Western Blot Analysis
This protocol is a general procedure based on standard molecular biology techniques and information from the cited studies.[4][6]
-
Cell Lysis: Cells are treated with the inhibitors for the specified duration (e.g., 1-4 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of EGFR, MET, AKT, and ERK.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Subcutaneous Xenograft Models
This protocol is based on the methodologies described by Nakagawa et al., 2012, and Chen et al., 2013.[4][6]
-
Cell Implantation: Six- to eight-week-old female athymic nude mice are subcutaneously injected with 5 x 10⁶ to 1 x 10⁷ NSCLC cells suspended in a mixture of medium and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (typically 5-10 mice per group).
-
Drug Administration: this compound (e.g., 25-50 mg/kg) and the MET inhibitor (e.g., E7050 at 25 mg/kg or crizotinib at 10-50 mg/kg) are administered orally, once daily. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²) / 2. For more precise measurements, magnetic resonance imaging (MRI) can be utilized.[5]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, or western blotting to assess target inhibition.
Conclusion
The preclinical data strongly support the combination of this compound with MET inhibitors as a promising strategy to overcome acquired resistance to EGFR TKIs mediated by MET amplification or HGF overexpression. The synergistic effect observed in both in vitro and in vivo models highlights the potential of this dual-targeting approach to improve therapeutic outcomes for patients with NSCLC. Further clinical investigation is warranted to validate these findings in a patient setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WZ4002 and Second-Generation EGFR Inhibitors: A Guide for Researchers
An in-depth evaluation of the third-generation covalent EGFR inhibitor, WZ4002, against the second-generation inhibitors, afatinib and dacomitinib, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound, a mutant-selective third-generation epidermal growth factor receptor (EGFR) inhibitor, and the second-generation EGFR tyrosine kinase inhibitors (TKIs), afatinib and dacomitinib. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy against various EGFR mutations, and the experimental frameworks used for their evaluation.
Introduction: The Evolving Landscape of EGFR Inhibition
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment of non-small cell lung cancer (NSCLC). First-generation EGFR TKIs, such as gefitinib and erlotinib, offered significant clinical benefits but were limited by the inevitable development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.
Second-generation EGFR inhibitors, including afatinib and dacomitinib, were developed to overcome this resistance. These agents irreversibly bind to the EGFR kinase domain and exhibit broader activity against the ErbB family of receptors.[1] However, their clinical efficacy against the T790M mutation was limited by dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR.[1]
This led to the development of third-generation inhibitors, such as this compound, designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing WT EGFR. This guide provides a detailed comparison of the preclinical and biochemical profiles of this compound and the second-generation inhibitors afatinib and dacomitinib.
Mechanism of Action: Covalent Inhibition and Target Selectivity
Both this compound and second-generation EGFR inhibitors are classified as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][3] This covalent interaction leads to sustained inhibition of EGFR signaling.
This compound: As a third-generation inhibitor, this compound was specifically designed for mutant-selectivity. Its anilinopyrimidine scaffold is structurally optimized to fit into the ATP-binding pocket of EGFR harboring the T790M mutation.[2] This structural design allows this compound to potently inhibit EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly lower activity against WT EGFR.[2]
Second-Generation EGFR Inhibitors (Afatinib and Dacomitinib): Afatinib and dacomitinib are pan-ErbB inhibitors, meaning they not only target EGFR (ErbB1) but also other members of the ErbB family, including HER2 (ErbB2) and HER4 (ErbB4).[1] Their quinazoline-based core structure facilitates irreversible binding to the kinase domain. While effective against activating EGFR mutations, their potent inhibition of WT EGFR contributes to a higher incidence of side effects, such as skin rash and diarrhea.[1]
Quantitative Performance Analysis: A Head-to-Head Comparison
The following tables summarize the available quantitative data from biochemical and cellular assays, comparing the inhibitory potency (IC50) of this compound, afatinib, and dacomitinib against various EGFR genotypes.
| EGFR Genotype | This compound IC50 (nM) | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Reference |
| Wild-Type (WT) | 196 | 31 | - | [4] |
| L858R | 13 | 0.3 | - | [4] |
| Exon 19 Deletion (delE746_A750) | 2 | 0.8 | - | [4] |
| L858R/T790M | 8 | 57 | - | [4] |
| Exon 19 Del/T790M | 6 | 165 | - | [4] |
| G719X | - | - | Promising Efficacy | [5] |
| S768I | - | - | Promising Efficacy | [5] |
| L861Q | - | - | Promising Efficacy | [5] |
Experimental Protocols: Methodologies for Inhibitor Evaluation
This section details the standard experimental protocols utilized to assess the efficacy of EGFR inhibitors.
Biochemical Kinase Assay (Continuous-Read)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against specific EGFR kinase mutants in a cell-free system.
Principle: The assay continuously monitors the kinase-mediated transfer of phosphate from ATP to a synthetic peptide substrate. The rate of this reaction is measured by detecting a change in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X stock of the purified recombinant EGFR kinase (e.g., WT, L858R/T790M) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare 1.13X ATP and a suitable fluorescently labeled peptide substrate (e.g., Y12-Sox) in the same buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, afatinib, dacomitinib) in 50% DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 384-well microtiter plate, add 5 µL of the 10X EGFR kinase solution to each well.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO control to the wells.
-
Incubate the plate for 30 minutes at 27°C.
-
-
Kinase Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[6]
-
Cell Viability Assay (MTS Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
Objective: To determine the IC50 of the inhibitors in reducing the viability of cancer cell lines harboring specific EGFR mutations.
Principle: The MTS tetrazolium compound is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion) into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitors in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the ability of the inhibitors to suppress tumor growth in mice bearing human cancer cell line xenografts.
Principle: Human cancer cells with specific EGFR mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitors, and tumor growth is monitored over time.
Protocol:
-
Cell Culture and Animal Model:
-
Culture the desired human NSCLC cell line (e.g., NCI-H1975) under standard conditions.
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).
-
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitors (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
-
Data Analysis and Endpoint:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity.
-
At the end of the study, the tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Mechanisms of Resistance
Despite their initial efficacy, resistance to both second and third-generation EGFR inhibitors can develop through various mechanisms.
Resistance to Second-Generation Inhibitors: The most common on-target resistance mechanism to afatinib and dacomitinib is the acquisition of the T790M mutation, similar to first-generation inhibitors.[1] Off-target resistance mechanisms include amplification of MET or HER2, and histological transformation to small cell lung cancer.[1]
Resistance to this compound: While this compound is effective against the T790M mutation, resistance can still emerge. One identified on-target mechanism is the acquisition of a C797S mutation, which alters the cysteine residue required for covalent binding of the inhibitor.[4] Off-target resistance mechanisms can involve the activation of bypass signaling pathways, such as the MAPK and PI3K-AKT pathways, often driven by amplification of MET or activation of IGF1R signaling.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of EGFR signaling and the experimental workflow for inhibitor evaluation.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Caption: Logical Comparison of Inhibitor Classes.
Conclusion
This compound and the second-generation EGFR inhibitors, afatinib and dacomitinib, represent critical advancements in the targeted therapy of EGFR-mutant NSCLC. While all are irreversible inhibitors, their key distinction lies in their selectivity profile. Second-generation inhibitors offer broad ErbB family inhibition but are limited by toxicities associated with wild-type EGFR inhibition. This compound, as a third-generation inhibitor, demonstrates a significant improvement in selectivity, potently inhibiting clinically relevant EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This enhanced selectivity profile suggests the potential for a wider therapeutic window and improved tolerability. The experimental data and methodologies presented in this guide provide a framework for the continued evaluation and development of next-generation EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
A Crystallographic and In Vitro Efficacy Comparison of WZ4002 with Other EGFR Inhibitors in Mutant EGFR Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the third-generation epidermal growth factor receptor (EGFR) inhibitor, WZ4002, with other notable EGFR inhibitors. The focus is on its crystallographic engagement with mutant EGFR, particularly the clinically significant T790M resistance mutation, and its comparative in vitro efficacy. Experimental data is presented to offer an objective analysis for researchers in oncology and drug discovery.
Introduction to this compound and Mutant EGFR Inhibition
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). However, the efficacy of first and second-generation inhibitors is often curtailed by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. This compound was developed as a mutant-selective, irreversible inhibitor designed to overcome this resistance mechanism. Its unique pyrimidine-based scaffold allows for potent and selective targeting of mutant EGFR, including the double mutant (e.g., L858R/T790M), while sparing the wild-type (WT) receptor, thus promising a wider therapeutic window.
Crystallographic Studies of this compound in Complex with EGFR T790M
The crystal structure of this compound in a covalent complex with the kinase domain of EGFR harboring the T790M mutation (PDB ID: 3IKA) provides critical insights into its mechanism of action and selectivity.[1][2][3][4]
Key Structural Features:
-
Covalent Bond Formation: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR.[1][2][3] This covalent linkage is a hallmark of many third-generation EGFR inhibitors and contributes to their high potency.
-
Binding Conformation: The inhibitor binds to the active conformation of the EGFR kinase domain, with the regulatory C-helix and the "DFG" motif of the activation loop in their active "in" positions.[1][2][3]
-
Interactions with the Hinge Region: The anilinopyrimidine core of this compound forms crucial hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, a common interaction for ATP-competitive inhibitors.[1]
-
Selectivity for T790M: The chlorine substituent on the pyrimidine ring of this compound makes favorable hydrophobic contact with the methionine at the gatekeeper position 790.[1] This interaction is thought to be a key determinant of its selectivity for the T790M mutant over the wild-type receptor, which has a smaller threonine at this position. The methoxy group on the aniline ring extends towards Leu792 and Pro794, and this would likely clash with bulkier residues present in other kinases, contributing to its selectivity.[1]
Comparative Performance Data
The in vitro efficacy of this compound has been evaluated against various EGFR mutants and compared to other generations of EGFR inhibitors. The following tables summarize key quantitative data from cellular and biochemical assays.
Table 1: Crystallographic Data for this compound in Complex with EGFR T790M
| Parameter | Value | Reference |
| PDB ID | 3IKA | [2][3][4] |
| EGFR Mutant | T790M | [1][2][3] |
| Resolution | 2.90 Å | [4] |
| R-Value Work | 0.208 | [4] |
| R-Value Free | 0.257 | [4] |
Table 2: Comparative IC50 Values of EGFR Inhibitors Against NSCLC Cell Lines
| Cell Line | EGFR Genotype | This compound (nM) | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 del | ~10 | 7 | 7 | 0.8 | ~13 |
| H1975 | L858R/T790M | 47[3] | >10,000 | >10,000 | 80 | 4.6 |
| PC-9 GR | Exon 19 del/T790M | ~20 | >10,000 | >10,000 | ~100 | ~10 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in the comparison of this compound.
Crystallization of EGFR Kinase Domain with this compound
This protocol outlines the general steps for obtaining the crystal structure of the EGFR-WZ4002 complex.
-
Protein Expression and Purification: The human EGFR kinase domain (residues 696-1022) with the T790M mutation is expressed in an insect cell system (e.g., Spodoptera frugiperda) and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified EGFR T790M protein is incubated with an excess of this compound to ensure covalent modification of Cys797.
-
Crystallization: The EGFR-WZ4002 complex is concentrated and subjected to vapor diffusion crystallization screening using various buffer conditions, precipitants, and additives at a controlled temperature.
-
Data Collection and Structure Determination: X-ray diffraction data is collected from a single crystal at a synchrotron source. The structure is then solved by molecular replacement using a known EGFR kinase domain structure as a search model, followed by iterative rounds of model building and refinement.[1]
In Vitro EGFR Kinase Assay
This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of EGFR.
-
Reagents: Purified recombinant EGFR enzyme (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound or alternatives) are prepared in a kinase assay buffer.
-
Reaction Setup: The EGFR enzyme is pre-incubated with serial dilutions of the inhibitor in a 96-well plate.
-
Initiation and Incubation: The kinase reaction is initiated by adding a mixture of the substrate and ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[10][11][12][13]
Cell Viability (MTS) Assay
This cell-based assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
-
Cell Seeding: NSCLC cells with defined EGFR genotypes (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitors (this compound and others) and incubated for a period of 48-72 hours.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells with active metabolism convert the MTS into a soluble formazan product.
-
Incubation and Measurement: After a 1-4 hour incubation, the absorbance of the formazan product is measured at approximately 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to untreated control cells to calculate the percentage of cell viability. These values are then plotted against the inhibitor concentration to determine the IC50 value.[14][15][16][17][18]
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a generalized experimental workflow for crystallographic studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for EGFR-WZ4002 crystallography.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. EGFR Kinase Enzyme System [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of WZ4002: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of WZ4002, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. The Safety Data Sheet (SDS) for related compounds, such as this compound-hydroxy, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves for maximum protection. Change gloves immediately if they become contaminated, torn, or punctured, and always wash hands between glove changes.[2]
-
Eye Protection: Use safety goggles or a full-face shield to protect against splashes.
-
Lab Coat: A solid-front barrier gown is recommended when handling this compound.[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and absorbent pads, must be collected in a designated hazardous waste container.[2][3]
-
Liquid waste, such as solutions of this compound in solvents like DMSO, should be collected in a separate, clearly labeled hazardous waste container.[4][5]
-
Do not mix this compound waste with other incompatible chemical wastes.[3]
Step 2: Container Labeling
-
All hazardous waste containers must be clearly labeled with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.[3]
-
Store liquid waste containers in secondary containment to prevent spills.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal must be carried out by an approved waste disposal plant.[1]
Decontamination of Glassware
-
For reusable glassware contaminated with this compound, the initial rinses are considered hazardous waste and must be collected for proper disposal.[3]
-
Thoroughly rinse all contents from the container. The first rinse with a suitable solvent (e.g., ethanol, followed by water) must be collected as hazardous waste.[3]
-
For highly toxic compounds, the first three rinses should be collected as hazardous waste.[3] After thorough rinsing, the glassware can be washed according to standard laboratory procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 494.97 g/mol | [6] |
| CAS Number | 1213269-23-8 | [4][6] |
| IC₅₀ for EGFR L858R/T790M | 8 nM | [4][7] |
| IC₅₀ for EGFR L858R | 2 nM | [7] |
| IC₅₀ for EGFR E746_A750 | 3 nM | [7] |
| IC₅₀ for EGFR E746_A750/T790M | 2 nM | [7] |
| Solubility in DMSO | 50 mg/mL | [4] |
| Solubility in DMF | 50 mg/mL | [4] |
| Solubility in Ethanol | 1 mg/mL | [4] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, a general protocol for handling and preparing solutions can be inferred.
Protocol for Preparing a this compound Stock Solution:
-
Objective: To prepare a concentrated stock solution of this compound for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder using a calibrated balance.
-
Transfer the powder to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).
-
Vortex or sonicate the solution gently until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage.[6] For short-term storage, 0-4°C is acceptable.[6]
-
Visualizing the this compound Mechanism of Action
This compound is an irreversible inhibitor of mutant EGFR, particularly those with the T790M "gatekeeper" mutation that confers resistance to first-generation EGFR inhibitors.[6] It acts by covalently binding to a cysteine residue in the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and downstream signaling pathways.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
References
Personal protective equipment for handling WZ4002
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of WZ4002, a potent, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Hazard Classification:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect eyes from contact, which can cause serious irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities. | To protect skin from accidental splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent inhalation, which may cause respiratory tract irritation.[1] |
Step-by-Step Handling and Operations Plan
2.1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation of dust.
-
Before handling, ensure all required PPE is correctly donned.
-
Use a dedicated, calibrated balance for weighing.
-
Handle with non-sparking tools.
2.2. Solution Preparation:
-
This compound is soluble in DMSO.
-
Slowly add the solvent to the weighed this compound powder to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
2.3. Storage:
-
Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendation, which is typically -20°C.
-
Solutions: Store in a tightly sealed vial at -20°C or -80°C, protected from light.
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting unless directed to do so by medical personnel.[1] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
This compound Mechanism of Action
This compound is a mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It specifically targets EGFR with the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. By irreversibly binding to a cysteine residue in the ATP-binding site of mutant EGFR, this compound blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells harboring these mutations.
Figure 1. this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for a cell-based assay involving this compound.
Figure 2. A generalized experimental workflow for using this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
